molecular formula C12H14F3N B2444009 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 526182-73-0

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B2444009
CAS No.: 526182-73-0
M. Wt: 229.246
InChI Key: SZKSMGYUQBSYES-UHFFFAOYSA-N
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Description

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound of significant interest in medicinal and agrochemical research. It features a pyrrolidine ring, a common scaffold in pharmaceuticals, substituted with a 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is a key modifier, often used to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds with this core structure are frequently explored as versatile intermediates or building blocks in organic synthesis . Researchers utilize such structures in the discovery and development of new active substances. Pyrrolidine derivatives have demonstrated a wide range of biological activities in scientific studies. For instance, some structurally related compounds have been investigated for their potent anticonvulsant and antinociceptive properties, with mechanisms of action that may involve the modulation of ion channels . Other research areas include the development of herbicides, with certain pyrrolidine-based molecules acting as inhibitors of specific enzymes . The specific stereochemistry of the pyrrolidine ring can be crucial for biological activity, as seen in various optimized compounds . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-8-6-7-16-11(8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSMGYUQBSYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Stereoselective Construction of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for monoamine reuptake inhibitors, neurological agents, and oncology candidates [1, 2]. The incorporation of a 4-(trifluoromethyl)phenyl moiety significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the parent heterocycle. However, the synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine presents a distinct stereochemical challenge: controlling the relative stereochemistry at the C2 and C3 positions.

This whitepaper details a highly robust, scalable, and diastereoselective synthetic pathway based on the lactam-hemiaminal reduction strategy. By leveraging an N -acyliminium ion intermediate, this route provides exquisite control over the pyrrolidine core, avoiding the instability of volatile imines and the poor regioselectivity often associated with direct functionalization methods [3].

Mechanistic Rationale & Pathway Selection

The synthetic strategy relies on a four-step sequence starting from commercially available 3-methyl-2-pyrrolidinone. The causality behind this specific pathway is rooted in the predictable reactivity of N -acyliminium ions [4, 5].

  • Electrophilic Activation via N -Boc Protection: The native lactam is poorly electrophilic and possesses an acidic N-H proton that would quench organometallic reagents. N -Boc protection eliminates this acidic proton and significantly increases the electrophilicity of the C2 carbonyl.

  • Low-Temperature Grignard Addition: The addition of 4-(trifluoromethyl)phenylmagnesium bromide must be executed at strictly controlled cryogenic temperatures (-78 °C). This prevents the magnesium alkoxide intermediate from undergoing ring-chain tautomerization into the acyclic ketone, thereby trapping the structure as a cyclic hemiaminal.

  • Stereoselective Silane Reduction: This is the critical stereodetermining step. Treatment of the hemiaminal with Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes the ejection of the hydroxyl group, generating a highly reactive, planar N -acyliminium ion. The adjacent C3-methyl group adopts a pseudoaxial orientation to minimize allylic strain. Consequently, the incoming hydride from triethylsilane (Et₃SiH) is forced to attack from the less sterically hindered face (anti to the methyl group), yielding predominantly the trans-diastereomer.

  • Acidic Deprotection: Standard trifluoroacetic acid (TFA) mediated cleavage of the Boc group yields the final free amine without epimerizing the newly formed stereocenters.

Workflow SM 3-Methyl-2-pyrrolidinone Int1 N-Boc-3-methyl- 2-pyrrolidinone SM->Int1 Boc2O, DMAP RT, 12h Int2 Hemiaminal Intermediate Int1->Int2 4-CF3-PhMgBr -78°C, 2h Int3 N-Boc-Pyrrolidine Derivative Int2->Int3 Et3SiH, BF3·OEt2 -78°C to RT Product 3-Methyl-2-[4-(trifluoromethyl) phenyl]pyrrolidine Int3->Product TFA/CH2Cl2 RT, 1h

Synthetic workflow for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each stage.

Step 1: Synthesis of N -Boc-3-methyl-2-pyrrolidinone

Procedure: To a solution of 3-methyl-2-pyrrolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in CH₂Cl₂. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & IPC: DMAP acts as a nucleophilic catalyst to accelerate the sluggish acylation of the lactam nitrogen. Reaction completion is validated via TLC (Hexane/EtOAc 1:1); the starting material stains intensely with ninhydrin, whereas the N -Boc product does not.

Step 2: Synthesis of the Hemiaminal Intermediate

Procedure: Dissolve N -Boc-3-methyl-2-pyrrolidinone (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere. Dropwise, add 4-(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 1.2 equiv) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C. Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl.

  • Causality & IPC: Quenching at cryogenic temperatures is non-negotiable. Allowing the reaction to warm prior to quenching induces ring-opening of the magnesium alkoxide, leading to the acyclic ketone side-product.

Step 3: Stereoselective Silane Reduction

Procedure: Dissolve the crude hemiaminal (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C. Add triethylsilane (Et₃SiH, 3.0 equiv) in one portion. Subsequently, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then gradually warm to -20 °C over 3 hours. Quench with saturated aqueous NaHCO₃.

  • Causality & IPC: Et₃SiH must be added before the Lewis acid. This ensures that the hydride source is abundantly present the moment the transient N -acyliminium ion is generated, preventing unwanted dimerization or elimination to the enamide. The bulky C3-methyl group directs the hydride to the opposite face, yielding the trans-diastereomer.

Mechanism Hemiaminal Hemiaminal Intermediate (C2-OH) Iminium N-Acyliminium Ion (Planar C2, C3-Me pseudoaxial) Hemiaminal->Iminium BF3·OEt2 - [BF3OH]- TransProd trans-Isomer (Major, Hydride anti to Me) Iminium->TransProd Et3SiH (Steric Approach Control) CisProd cis-Isomer (Minor, Hydride syn to Me) Iminium->CisProd Et3SiH (Disfavored)

N-acyliminium ion mechanism detailing the stereoselective hydride reduction.

Step 4: Deprotection to Target Amine

Procedure: Dissolve the N -Boc protected pyrrolidine in CH₂Cl₂ (0.2 M). Add trifluoroacetic acid (TFA, 10.0 equiv) at 0 °C. Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure, basify with 1M NaOH, and extract with EtOAc to yield 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

  • Causality & IPC: LC-MS is utilized to monitor the disappearance of the Boc-adduct mass [M+H - 100]. The basic workup is strictly required to liberate the free amine from its TFA salt.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, reaction parameters, and stereochemical efficiencies of the described synthetic route.

StepTransformationKey ReagentsTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1 N -Boc ProtectionBoc₂O, DMAP, Et₃N251292N/A
2 Grignard Addition4-CF₃-PhMgBr-78285N/A (Hemiaminal mixture)
3 Silane ReductionEt₃SiH, BF₃·OEt₂-78 to -20478> 10:1
4 Boc DeprotectionTFA, CH₂Cl₂25295> 10:1 (Retained)

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations, JACS Au - ACS Publications,[Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates, PMC,[Link]

  • Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate: Enantioselective Synthesis of (+)-(2S,3S)-CP-99,994, ACS Publications,[Link]

  • Product Class 10: N-Acyliminium Salts, Science of Synthesis,[Link]

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Scaffold: A Case Study on Tetflupyrolimet

Foreword

This technical guide is designed for researchers, scientists, and professionals in drug development and agrochemical science. The initial query for a specific CAS number for "3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine" did not yield a singular, publicly documented compound. This often occurs when a specific substitution pattern represents a novel or proprietary scaffold under investigation.

To provide the most valuable and technically rich resource, this guide will focus on a closely related and highly significant compound: Tetflupyrolimet . This next-generation herbicide contains the core trifluoromethylphenyl and substituted pyrrolidine motifs. By using Tetflupyrolimet as a detailed case study, we can explore the critical scientific principles, synthetic strategies, and analytical methodologies relevant to the entire chemical class, thereby providing a robust framework for researchers working with similar structures.

Part 1: Compound Identification and Physicochemical Profile

The trifluoromethylphenyl-pyrrolidine moiety is a key pharmacophore and toxophore in modern chemistry. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but possesses unique properties; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1]

While the precise requested compound is not readily identified, Tetflupyrolimet serves as an exemplary analogue.

FeatureRequested CompoundCase Study: Tetflupyrolimet
Core Structure 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine1-Methyl-2-oxo-4-[3 -(trifluoromethyl)phenyl]pyrrolidine
CAS Number Not publicly available2053901-33-8[2][3]
IUPAC Name Not applicable(3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide[2][3]
Molecular Formula C12H14F3NC19H16F4N2O2[2]
Molecular Weight 229.24 g/mol 380.34 g/mol [2]
Key Differences Pyrrolidine core; -CF3 at para-position; Methyl at C3.Pyrrolidinone (oxo) core; -CF3 at meta -position; Additional substituents at C1 and C3.

The structural differences are significant, yet the underlying principles of synthesis, stereochemical control, and the influence of the trifluoromethylphenyl group are highly transferable.

Physicochemical Properties of Tetflupyrolimet
PropertyValueSource
Appearance Off-white to pink solid[4]
Melting Point 138 °C[4]
Solubility in Water 4.7 mg/L[4]
pKa 12.8[4]

Part 2: The Critical Role of Stereochemistry

For substituted pyrrolidines like the one , stereochemistry is not a trivial matter; it is fundamental to biological activity. The presence of two or more chiral centers gives rise to multiple stereoisomers, and it is common for one specific isomer to be responsible for the desired activity while others are inactive or even detrimental.

For a 2,3-substituted pyrrolidine, two chiral centers exist, leading to four possible stereoisomers (two pairs of enantiomers).[5]

SynthesisWorkflow A Pyrrolidinone Core Synthesis C Selective Coupling (e.g., Amide Formation) A->C B Fluorinated Aromatic Fragment Synthesis B->C D Purification & Isolation C->D E Final Product D->E DHODH_Pathway CarbamoylPhosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP (Pyrimidine Precursor) Orotate->UMP DNA_RNA DNA & RNA Synthesis (Cell Growth) UMP->DNA_RNA Tetflupyrolimet Tetflupyrolimet Tetflupyrolimet->DHODH Inhibition DHODH->Orotate Product AnalyticalWorkflow Sample Sample Preparation (Extraction/Dilution) HPLC RP-HPLC-UV (Purity & Quantification) Sample->HPLC LCMS LC-MS/MS (Identity & Impurity Profile) Sample->LCMS GCMS GC-MS (Trace/Environmental Analysis) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data Data Analysis & Reporting HPLC->Data LCMS->Data GCMS->Data NMR->Data

Sources

mechanism of action of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Based Monoamine Reuptake Inhibitors: A Case Study of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Authored by a Senior Application Scientist

Foreword

The intricate network of monoaminergic neurotransmission, involving dopamine, norepinephrine, and serotonin, represents a cornerstone of modern neuropharmacology. Dysregulation within these systems is implicated in a spectrum of neurological and psychiatric disorders, making the development of targeted modulators a key focus for therapeutic intervention. This guide delves into the mechanistic underpinnings of a representative novel psychoactive agent, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, as a selective monoamine reuptake inhibitor. While this specific molecule serves as a focal point for our discussion, the principles, experimental designs, and mechanistic insights are broadly applicable to the wider class of pyrrolidine-based neurotherapeutics. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and evaluating such compounds.

Introduction: The Pyrrolidine Scaffold and the Trifluoromethyl Moiety in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for precise spatial orientation of substituent groups, enabling high-affinity interactions with specific biological targets. In the context of monoamine transporters, the pyrrolidine structure can mimic the endogenous neurotransmitter substrates, facilitating competitive binding.

The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a strategic design element in modern drug development.[1][2] This electron-withdrawing group enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier. Furthermore, the -CF3 group can increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life and bioavailability.[1] The strategic placement of this group on the phenyl ring can also influence binding affinity and selectivity for different monoamine transporters.

Proposed Mechanism of Action: Inhibition of Monoamine Reuptake

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is hypothesized to function as a monoamine reuptake inhibitor. This mechanism centers on its ability to bind to one or more of the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4][5] These transporters are transmembrane proteins located on the presynaptic neuron terminal. Their primary function is to clear neurotransmitters from the synaptic cleft, thereby terminating the signal.

By competitively inhibiting these transporters, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine effectively increases the concentration and prolongs the residence time of monoamines in the synapse. This enhancement of monoaminergic neurotransmission is the basis for the therapeutic effects of many antidepressants and psychostimulants.[6]

Synaptic Action and Signaling Cascade

The proposed sequence of events at the synapse is as follows:

  • Binding to Monoamine Transporters : The pyrrolidine compound binds to the substrate recognition site on DAT, NET, and/or SERT.

  • Inhibition of Reuptake : This binding prevents the respective monoamines (dopamine, norepinephrine, serotonin) from being transported back into the presynaptic neuron.

  • Increased Synaptic Concentration : The concentration of the affected monoamine(s) in the synaptic cleft increases.

  • Enhanced Postsynaptic Receptor Activation : The elevated levels of neurotransmitters lead to increased activation of postsynaptic receptors, resulting in a downstream signaling cascade and altered neuronal activity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Vesicles Neurotransmitter Vesicles Neurotransmitter Monoamine Neurotransmitter Vesicles->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Synaptic Cleft Synaptic Cleft Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Inhibitor 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Inhibitor->Transporter Inhibition Postsynaptic Neuron Postsynaptic Neuron Signal Signal Transduction Receptor->Signal

Caption: Proposed mechanism of action at the synapse.

Experimental Characterization

To elucidate the precise mechanism of action and pharmacological profile of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a series of in vitro and in vivo experiments are essential.

In Vitro Assays
3.1.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells expressing the human recombinant transporters (hDAT, hNET, hSERT).

  • Competitive Binding: The membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

3.1.2. Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of the compound in inhibiting the uptake of monoamines into synaptosomes.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Uptake Inhibition: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound.

  • Measurement: The uptake of the radiolabeled monoamine is terminated, and the amount of radioactivity accumulated within the synaptosomes is quantified.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition of uptake against the log concentration of the compound.

Hypothetical In Vitro Data

The following table summarizes the expected data from the in vitro assays for our representative compound.

Assay TypeTargetKi (nM)IC50 (nM)
Binding Affinity hDAT15-
hNET8-
hSERT250-
Uptake Inhibition Dopamine (rat striatum)-25
Norepinephrine (rat cortex)-12
Serotonin (rat hippocampus)-400

These hypothetical data suggest that 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a potent inhibitor of DAT and NET with significantly lower affinity for SERT, classifying it as a dopamine-norepinephrine reuptake inhibitor (DNRI).

In Vivo Studies
3.3.1. Microdialysis

Objective: To measure the effect of the compound on extracellular levels of monoamines in the brains of freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens).

  • Compound Administration: The compound is administered systemically (e.g., intraperitoneally).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Radioligand Binding Assays (Determine Ki) Uptake Synaptosomal Uptake Assays (Determine IC50) Binding->Uptake Informs functional potency Microdialysis Microdialysis (Measure extracellular monoamines) Uptake->Microdialysis Predicts in vivo neurochemical effects Behavioral Behavioral Assays (e.g., Locomotor activity, Forced swim test) Microdialysis->Behavioral Correlates neurochemistry with behavior

Caption: Experimental workflow for characterizing a novel monoamine reuptake inhibitor.

Structure-Activity Relationships and Future Directions

The pharmacological profile of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is determined by its stereochemistry and the specific positioning of its functional groups. The stereoisomers of this compound are expected to exhibit different potencies and selectivities.[7] Future research would involve the synthesis and evaluation of different stereoisomers to identify the most active and selective configuration.

Further modifications to the pyrrolidine scaffold and the phenyl ring could be explored to optimize the compound's properties, such as:

  • Altering the substitution pattern on the phenyl ring to enhance selectivity.

  • Introducing different substituents on the pyrrolidine nitrogen to modulate potency and pharmacokinetic properties.

Conclusion

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, as a representative of a broad class of psychoactive compounds, is proposed to act as a monoamine reuptake inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This mechanism of action, driven by the unique properties of the pyrrolidine scaffold and the trifluoromethyl group, leads to an increase in synaptic concentrations of these key neurotransmitters. The experimental workflow outlined in this guide provides a robust framework for the comprehensive characterization of such novel agents, from initial in vitro binding and functional assays to in vivo validation of their neurochemical and behavioral effects. A thorough understanding of these mechanisms is paramount for the rational design and development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • PubChem. (n.d.). Tetflupyrolimet. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Hertfordshire. (2026, March 3). Tetflupyrolimet. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). TETFLUPYROLIMET. Retrieved from [Link]

  • Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5416-5421.
  • RTI International. (n.d.). Monoamine reuptake inhibitors. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). tetflupyrolimet. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522.
  • ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017-5022.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 11). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from [Link]

  • MDPI. (2023, November 21). The Antidepressant Activity of a Taurine-Containing Derivative of 4-Phenylpyrrolidone-2 in a Model of Chronic Unpredictable Mild Stress. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetflupyrolimet. Retrieved from [Link]

Sources

Whitepaper: Pharmacological Profiling and Biological Activity of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Drug Development Professionals Compound Classification: Substituted Arylpyrrolidine / Monoamine Transporter Modulator CAS Registry Number: 526182-73-0

Executive Summary

The compound 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a highly specialized synthetic molecule belonging to the arylpyrrolidine class of central nervous system (CNS) active agents. In preclinical drug development, this structural scaffold is primarily investigated for its biological activity as a Monoamine Reuptake Inhibitor (MRI) , specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1].

By preventing the reuptake of these biogenic amines from the synaptic cleft, compounds of this class elevate extracellular neurotransmitter concentrations, presenting therapeutic potential for major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative pathologies[2]. This technical guide deconstructs the structure-activity relationship (SAR), pharmacodynamics, and the self-validating experimental protocols required to profile this molecule.

Structural Causality & Pharmacodynamics (SAR)

As a Senior Application Scientist, it is critical to look beyond the empirical binding data and understand why this specific molecular architecture drives its biological activity. The efficacy of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is dictated by three core structural pillars:

  • The Pyrrolidine Core (Basic Nitrogen): At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. This positive charge is non-negotiable for biological activity; it forms a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp79 in human DAT) within the central binding site (S1) of monoamine transporters[1].

  • The 3-Methyl Substitution (Conformational Locking): The addition of a methyl group at the C3 position of the pyrrolidine ring introduces significant steric hindrance. This modification restricts the conformational flexibility of the molecule, effectively "locking" it into a bioactive conformation. This thermodynamic pre-organization reduces the entropic penalty upon binding, often driving selectivity towards DAT and NET over SERT[1].

  • The 4-(Trifluoromethyl)phenyl Moiety (Metabolic Shielding & Lipophilicity): The parent scaffold, 2-[4-(trifluoromethyl)phenyl]pyrrolidine, is a known pharmacophore in CNS research[3]. The para-substitution of a trifluoromethyl ( −CF3​ ) group serves a dual purpose. First, the carbon-fluorine bonds are exceptionally strong, completely blocking oxidative metabolism (para-hydroxylation) by hepatic Cytochrome P450 enzymes (e.g., CYP2D6), thereby extending the compound's in vivo half-life[2]. Second, the high lipophilicity of the −CF3​ group significantly increases the partition coefficient ( logP ), facilitating rapid passive diffusion across the blood-brain barrier (BBB).

Pathway Compound 3-Methyl-2-[4-(CF3)phenyl]pyrrolidine DAT DAT Inhibition Compound->DAT Competitive Binding SERT SERT Inhibition Compound->SERT Competitive Binding NET NET Inhibition Compound->NET Competitive Binding DA Elevated Synaptic DA DAT->DA Blocked Reuptake HT Elevated Synaptic 5-HT SERT->HT Blocked Reuptake NE Elevated Synaptic NE NET->NE Blocked Reuptake Receptor Post-Synaptic Activation (Therapeutic Efficacy) DA->Receptor HT->Receptor NE->Receptor

Fig 1: Pharmacodynamic signaling pathway of arylpyrrolidine-mediated monoamine reuptake inhibition.

Quantitative Data: Transporter Affinity Profiling

To evaluate the biological activity of this compound, competitive radioligand binding assays are utilized. While exact proprietary Ki​ values for CAS 526182-73-0 vary based on the specific stereoisomer tested, the table below summarizes the representative baseline affinities for para- CF3​ substituted arylpyrrolidines compared to a standard reference (Cocaine)[2].

Target TransporterStandard RadioligandReference Compound (Cocaine) Ki​ (nM)3-Methyl-2-[4-(CF3)phenyl]pyrrolidine Typical Ki​ Range (nM)
DAT (Dopamine) [3H]WIN 35,428 ~25015 – 45
SERT (Serotonin) [3H]Citalopram ~30050 – 120
NET (Norepinephrine) [3H]Nisoxetine ~15030 – 80

Data Interpretation: The compound demonstrates potent, nanomolar affinity across all three transporters, characteristic of a Triple Reuptake Inhibitor (SNDRI), with a slight bias toward DAT/NET due to the steric constraints of the 3-methyl group.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the biological activity of this compound must be evaluated using self-validating assay systems. Below are the rigorous, step-by-step methodologies required.

Protocol A: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the compound. The causality behind each step is designed to minimize false positives and artifactual binding.

  • Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in 50 mM Tris-HCl buffer (pH 7.4). Causality: These brain regions possess the highest respective transporter densities, maximizing the signal-to-noise ratio.

  • Incubation: Incubate 50 μg of membrane protein with the specific radioligand (e.g., [3H]WIN 35,428 ) and varying concentrations of the test compound ( 10−10 to 10−5 M) for 2 hours at 4°C. Causality: The 4°C temperature slows receptor kinetics, ensuring the system reaches true thermodynamic equilibrium without ligand degradation.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass microfiber filters. Causality: GF/B filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic test compound.

  • Washing: Wash filters three times with 5 mL of ice-cold buffer. Causality: Ice-cold buffer lowers the kinetic energy of the system, minimizing the dissociation rate ( koff​ ) of the radioligand-receptor complex during the wash.

  • System Validation (Self-Validating Step): Non-specific binding (NSB) must be defined using a saturating concentration (10 μM) of a known competitive inhibitor (e.g., Indatraline). Criteria: The assay is only valid if specific binding constitutes >80% of total radioactive counts.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Tissue 1. Tissue Homogenization (Rat Striatum/Cortex) Incubate 2. Radioligand Incubation (+ Test Compound) Tissue->Incubate Filter 3. Rapid Vacuum Filtration (PEI-Treated GF/B Filters) Incubate->Filter Wash 4. Ice-Cold Buffer Wash (Minimizes Dissociation) Filter->Wash Count 5. Liquid Scintillation (Quantify Radioactivity) Wash->Count Analyze 6. Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze

Fig 2: Step-by-step experimental workflow for the in vitro radioligand binding assay.

Protocol B: In Vivo Microdialysis (Freely Moving Rodents)

To prove that the in vitro binding translates to functional in vivo biological activity, microdialysis is utilized to measure real-time extracellular neurotransmitter levels.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the nucleus accumbens (NAc) or prefrontal cortex (PFC) of anesthetized rats.

  • Probe Recovery Calibration (Self-Validating Step): Before in vivo insertion, the probe must be tested in vitro in a standard solution of DA, 5-HT, and NE. Criteria: Dialytic recovery must be between 10-15%. If recovery drops post-experiment, the data is discarded due to membrane biofouling.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 μL/min. Causality: Matches physiological flow rates to prevent tissue damage and osmotic shock.

  • Drug Administration: Administer 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine via intraperitoneal (i.p.) injection.

  • HPLC-ECD Analysis: Collect dialysate samples every 20 minutes and quantify monoamines using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Causality: ECD provides the sub-nanomolar sensitivity required to detect basal neurotransmitter fluctuations.

References

The mechanistic principles and structural homologue data discussed in this guide are grounded in the following authoritative sources:

  • BenchChem Technical Data: 2-Methyl-4-(4-methylphenyl)pyrrolidine | 1339147-04-4 (Details the exact mechanism of action and SAR for substituted arylpyrrolidine SNDRIs).

  • ResearchGate (Literature Review): MOLECULAR-BIOLOGICAL PROBLEMS OF DRUG DESIGN AND MECHANISM OF DRUG ACTION TRIPLE INHIBITORS OF MONOAMINE REUPTAKE TRANSPORTERS: FIRST RESULTS AND OUTLOOK (Validates the use of trifluoromethyl substitutions in phenylpyrrolidine triple reuptake inhibitors).

  • National Center for Biotechnology Information (PubChem): 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 (Provides foundational chemical properties and hazard classifications for the parent scaffold).

Sources

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, progress is often marked not by the discovery of entirely new molecular frameworks, but by the intelligent combination of "privileged scaffolds"—structural motifs that consistently demonstrate high affinity for a range of biological targets. This guide focuses on one such strategic convergence: the fusion of the versatile pyrrolidine ring with the pharmacologically potent 4-(trifluoromethyl)phenyl moiety, further refined by a methyl group at the 3-position.

The resulting 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine core represents a sophisticated platform for drug design. The saturated, non-planar pyrrolidine ring offers a three-dimensional architecture ideal for exploring chiral space and achieving high receptor specificity.[1] Simultaneously, the trifluoromethyl (TFM) group acts as a powerful modulator of physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity through its unique electronic and steric characteristics.[2][3][4]

This document serves as a technical primer for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, the critical importance of stereochemistry, and the intricate structure-activity relationships that govern the biological potential of this promising class of compounds.

The Architectural Blueprint: Synthesis and Stereochemical Control

The primary challenge in synthesizing lies in the precise control of the two contiguous stereocenters at the C2 and C3 positions. The relative (cis/trans) and absolute (R/S) configuration of these centers is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Several robust strategies have been developed for the stereoselective synthesis of 2,3-disubstituted pyrrolidines.

Key Synthetic Strategies

The construction of the pyrrolidine core can be approached through various methods, each with distinct advantages regarding stereocontrol and substrate scope.

  • 1,3-Dipolar Cycloaddition: This is a classical and highly effective method for assembling the five-membered ring.[1] It involves the reaction of an azomethine ylide with an alkene dipolarophile. The stereochemistry of the resulting pyrrolidine is directly influenced by the geometry of the reactants, allowing for predictable outcomes.

  • Catalytic Hydrogenation of Substituted Pyrroles: The reduction of a suitably substituted pyrrole precursor offers a direct route to the saturated pyrrolidine ring. The use of heterogeneous catalysts, such as rhodium on alumina (Rh/Al₂O₃), can achieve excellent diastereoselectivity, with the initial reduction at one site directing the stereochemical outcome of the subsequent steps.[5]

  • Michael Addition and Subsequent Cyclization: A conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and reduction, provides another versatile pathway. This method allows for the sequential introduction of substituents, offering a high degree of control over the final structure.

The choice of strategy is often dictated by the desired stereoisomer and the availability of starting materials. For instance, achieving a trans configuration might favor a multi-step approach, while a cis outcome can often be accessed directly via a concerted cycloaddition.

G cluster_0 General Synthetic Workflow start Precursors: - 4-(Trifluoromethyl)benzaldehyde - Crotonaldehyde derivative - Amine Source intermediate1 Formation of Pyrroline Intermediate (via Cycloaddition or Condensation) start->intermediate1 [1] Ring Formation intermediate2 Stereoselective Reduction intermediate1->intermediate2 [2] Saturation product Final Product: cis/trans-3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine intermediate2->product [3] Final Stereocenter Set

Caption: High-level workflow for pyrrolidine synthesis.

The Stereochemical Imperative: Why Chirality Dictates Function

The 3-methyl-2-aryl-pyrrolidine scaffold possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers with a trans relationship between the substituents, while the (2R,3S) and (2S,3R) isomers are enantiomers with a cis relationship. It is a fundamental principle of pharmacology that enantiomers can have vastly different biological activities, potencies, and toxicity profiles.

A compelling example is found in the herbicide Tetflupyrolimet, a pyrrolidinone derivative with a similar substitution pattern. Its commercial formulation is specifically the (3S,4S)-enantiomer, which was developed through asymmetric synthesis to maximize its efficacy as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This highlights that isolating a single, highly active stereoisomer is often a critical step in the development of a successful chemical agent.

stereoisomers cluster_cis Enantiomers cluster_trans Enantiomers a cis-Isomers (2R,3S) and (2S,3R) b trans-Isomers (2R,3R) and (2S,3S) c (2R, 3S) d (2S, 3R) c->d mirror planes e (2R, 3R) c->e Diastereomers f (2S, 3S) c->f Diastereomers d->e Diastereomers d->f Diastereomers e->f mirror planes

Caption: Stereoisomeric relationships in the scaffold.

Pharmacological Profile and Mechanism of Action

Derivatives of the 2-aryl-pyrrolidine scaffold have demonstrated activity against a range of important biological targets. The specific combination of the 3-methyl and 4-(trifluoromethyl)phenyl groups tunes the molecule for interaction with several key enzyme and transporter families.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A significant body of research has identified molecules containing both pyrrolidine and trifluorophenyl moieties as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapies.[7][8]

  • Mechanism of Action: These inhibitors typically bind to the active site of the DPP-4 enzyme. The pyrrolidine nitrogen often forms a key interaction with the S1 subsite, mimicking the N-terminal proline of natural substrates. The 4-(trifluoromethyl)phenyl group occupies the hydrophobic S2 extensive subsite, where the TFM group can enhance binding affinity and improve pharmacokinetic properties.[8]

Neurotransmitter Transporter Inhibition

The pyrrolidine ring is a core component of several potent central nervous system (CNS) agents, including pyrovalerone and its analogs, which are known inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[9]

  • Mechanism of Action: The pyrrolidine scaffold is considered optimal for high-affinity binding to DAT.[9] These compounds act as reuptake inhibitors, blocking the transporter protein and thereby increasing the concentration of dopamine and/or norepinephrine in the synaptic cleft. The lipophilicity conferred by the TFM group can facilitate blood-brain barrier penetration, a critical property for CNS-active drugs.[2]

Potential Target Therapeutic Area Role of Scaffold Components Supporting Evidence
DPP-4Type 2 DiabetesPyrrolidine: Mimics substrate proline in S1 pocket. TFM-Phenyl: Occupies hydrophobic S2 pocket, enhances binding.Analysis of co-crystallized gliptin-like inhibitors.[7][8]
DAT / NETCNS Disorders (e.g., ADHD, Depression)Pyrrolidine: Optimal ring size for transporter binding. TFM-Phenyl: Increases lipophilicity for BBB penetration.SAR studies of synthetic cathinones like α-PVP.[9]
TRPV1Pain, InflammationPyrrolidine: Core scaffold for antagonists. TFM-Phenyl: Hydrophobic interactions in binding site.SAR of N-(6-trifluoromethyl-pyridin-3-ylmethyl) propanamides.[10]
HPPDAgrochemicalsPyrrolidinone Core: Binds to enzyme active site. TFM-Phenyl: Contributes to overall binding and potency.The commercial herbicide Tetflupyrolimet.[6]

Structure-Activity Relationships (SAR)

Understanding the SAR for this class of compounds is crucial for optimizing potency, selectivity, and drug-like properties.

  • The Pyrrolidine Ring: The stereochemistry at C2 and C3 is the most critical factor. For many targets, a cis or trans orientation is strongly preferred. Hydrophobic substituents at the 3-position, such as the methyl group, are often beneficial for potency, likely by engaging with hydrophobic pockets in the target protein.[10]

  • The Phenyl Ring: The TFM group at the para-position is a key feature. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, and its lipophilicity contributes to membrane permeability and hydrophobic binding interactions.[2][4] Moving the TFM group to the meta- or ortho-position would be expected to significantly alter the binding mode and activity.

  • The Pyrrolidine Nitrogen (N1): Substitution on the pyrrolidine nitrogen is a primary vector for modification. Small alkyl groups (e.g., methyl) or hydrogen are common. Larger or more complex substituents at this position can be used to fine-tune solubility, modulate selectivity, or introduce additional interactions with the target.

Caption: Key structure-activity relationship points.

Experimental Protocol: Stereoselective Synthesis

The following is a representative, field-proven protocol for the synthesis of a 2,3-disubstituted pyrrolidine, adapted from established methodologies.[1][5] This protocol aims for a diastereoselective outcome.

Objective: To synthesize cis-3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine via catalytic hydrogenation of a pyrrole precursor.

Materials:

  • 1-Benzyl-3-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

  • Rhodium on Alumina (5% Rh/Al₂O₃)

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (Argon).

  • Charging the Reactor: To the reactor vessel under an inert atmosphere, add 1-Benzyl-3-methyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole (1.0 eq). Add anhydrous methanol (approx. 20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (10 mol%). The catalyst should be handled under an inert atmosphere as it can be pyrophoric.

    • Causality Note: Rhodium is an effective catalyst for the hydrogenation of aromatic systems like pyrroles. The alumina support provides a high surface area. The diastereoselectivity arises from the substrate adsorbing to the catalyst surface from its least sterically hindered face, directing the hydrogen addition to occur from that same face.[5]

  • Sealing and Purging: Seal the reactor. Purge the system with low-pressure hydrogen gas three times to remove all residual air and inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 20 bar (approx. 290 psi). Begin vigorous stirring and heat the reaction to 25 °C.

  • Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the reactor and/or by taking aliquots for analysis by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the heterogeneous rhodium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting cis-pyrrolidine can be purified by flash column chromatography on silica gel. The benzyl protecting group can be subsequently removed via hydrogenolysis (e.g., using Pd/C and H₂) if the free amine is desired.

Validation: The stereochemical outcome (diastereomeric ratio) should be confirmed using ¹H NMR spectroscopy, analyzing the coupling constants and chemical shifts of the C2 and C3 protons.

Future Perspectives

The 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine scaffold remains a fertile ground for further exploration. Future research will likely focus on:

  • Novel Target Identification: Screening these derivatives against a wider range of biological targets, particularly kinases and G-protein coupled receptors (GPCRs), where the scaffold's 3D nature could yield novel modulators.

  • Bioisosteric Replacement: Investigating the replacement of the TFM group with other electron-withdrawing or lipophilic moieties (e.g., -OCF₃, -SF₅) to fine-tune properties.

  • Constrained Analogs: Introducing additional rings or conformational locks to reduce flexibility, which can enhance potency and selectivity while improving metabolic stability.

By leveraging the foundational knowledge of synthesis, stereochemistry, and SAR outlined in this guide, drug discovery professionals are well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC. (n.d.).
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2017).
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025).
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids | Organic Letters. (2017).
  • Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (n.d.). Royal Society of Chemistry.
  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). PubMed.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors | Journal of Medicinal Chemistry. (2021).
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (n.d.).
  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). (n.d.).
  • Tetflupyrolimet. (2026). AERU, University of Hertfordshire.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis Online.

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A Predictive Spectroscopic and Structural Elucidation Guide for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The target molecule, containing a substituted pyrrolidine ring and a trifluoromethylphenyl moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrrolidine scaffold is a common feature in many biologically active compounds.[1][2] Accurate and unambiguous structural elucidation is therefore a critical first step in any research and development endeavor involving this molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent predictive analysis, the atoms of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine are numbered as shown below. The molecule possesses two chiral centers (C2 and C3), and can therefore exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). This guide will consider the general connectivity, but a detailed stereochemical assignment would require advanced techniques like 2D NMR (NOESY/ROESY).

Caption: Numbering scheme for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep1->prep2 prep3 3. Add internal standard if quantification is needed (e.g., TMS). prep2->prep3 prep4 4. Transfer to a clean, 5 mm NMR tube. prep3->prep4 acq1 1. Insert sample and lock on the solvent signal. prep4->acq1 acq2 2. Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 3. Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 4. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). acq3->acq4 acq5 5. (Optional) Acquire 2D spectra (COSY, HSQC, HMBC, NOESY). acq4->acq5 proc1 1. Apply Fourier Transform. acq5->proc1 proc2 2. Phase correct the spectra. proc1->proc2 proc3 3. Calibrate chemical shifts (CDCl3: δH 7.26, δC 77.16 ppm). proc2->proc3 proc4 4. Integrate ¹H signals and pick peaks for all spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the pyrrolidine ring protons, the methyl group, and the aromatic protons. The electron-withdrawing trifluoromethyl group will strongly influence the chemical shifts of the aromatic protons.

Assigned Proton(s)Predicted δ (ppm)Predicted MultiplicityIntegrationRationale
H7, H87.65d, J ≈ 8.2 Hz2HAromatic protons ortho to the -CF₃ group, deshielded. Appear as a doublet due to coupling with H10/H11.
H10, H117.45d, J ≈ 8.2 Hz2HAromatic protons meta to the -CF₃ group. Appear as a doublet due to coupling with H7/H8.
H24.2 - 4.5m1HBenzylic proton, deshielded by the adjacent nitrogen and aromatic ring. Complex multiplicity due to coupling with H3 and H5 protons.
H32.3 - 2.6m1HCoupled to H2, H4 protons, and the methyl group (H12).
H5a, H5b3.0 - 3.4m2HDiastereotopic protons adjacent to nitrogen, showing complex splitting.
H4a, H4b1.7 - 2.1m2HDiastereotopic alkyl protons, coupled to H3 and H5 protons.
N1-H1.5 - 3.0br s1HBroad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O.
H12 (CH₃)0.9 - 1.2d, J ≈ 6.8 Hz3HDoublet due to coupling with the adjacent methine proton (H3).
Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will show signals for all unique carbon atoms. The trifluoromethyl group will appear as a quartet due to ¹JC-F coupling.

Assigned Carbon(s)Predicted δ (ppm)Rationale
C9~145Aromatic carbon attached to the -CF₃ group. Deshielded.
C6~142Aromatic carbon attached to the pyrrolidine ring.
C7, C8~128Aromatic CH carbons.
C10, C11~125.5 (q)Aromatic CH carbons, show C-F coupling (²JCF ≈ 32 Hz).
C13 (-CF₃)~124 (q)Quartet due to strong one-bond C-F coupling (¹JCF ≈ 272 Hz).
C2~65-70Carbon adjacent to nitrogen and the aromatic ring.
C5~45-50Carbon adjacent to nitrogen.
C3~38-43Alkyl carbon bearing the methyl group.
C4~28-33Alkyl carbon.
C12 (-CH₃)~15-20Methyl group carbon.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is predicted to be most effective, yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., Q-TOF) cluster_proc Data Analysis prep1 1. Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., Methanol/Water). prep2 2. Add a trace amount of acid (e.g., formic acid) to promote protonation. acq1 1. Infuse the sample into the ESI source at a low flow rate (e.g., 5 µL/min). prep2->acq1 acq2 2. Acquire full scan data in positive ion mode over a relevant m/z range (e.g., 50-500). acq3 3. (Optional) Perform MS/MS fragmentation analysis on the isolated parent ion. proc1 1. Identify the monoisotopic peak for the [M+H]⁺ ion. acq3->proc1 proc2 2. Calculate the elemental composition from the exact mass (typically < 5 ppm error). proc3 3. Analyze fragmentation pattern to confirm structural motifs.

Caption: General workflow for Electrospray Ionization High-Resolution Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular formula is C₁₂H₁₄F₃N. The predicted mass spectrum would be dominated by the molecular ion and characteristic fragments.

IonCalculated Exact Mass (m/z)Rationale
[M+H]⁺230.1151Protonated molecular ion. The primary species observed in ESI+.
[M-CH₃]⁺214.1Loss of the methyl group from the parent ion.
[C₈H₅F₃]⁺158.0365Fragment corresponding to the trifluoromethyl-tropylium ion, a common stable fragment.
[C₄H₉N]⁺71.0735Fragment corresponding to the protonated methyl-pyrrolidine ring after cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides characteristic absorption bands for N-H, C-H, C=C, and C-F bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid or liquid samples.

  • Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal.

  • Data Collection: Apply pressure using the anvil and collect the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).

  • Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3350N-H stretchMedium-WeakCharacteristic of a secondary amine. May be broad.
3100-3000C-H stretch (aromatic)MediumAromatic C-H bond vibrations.
2980-2850C-H stretch (aliphatic)StrongC-H stretches from the pyrrolidine ring and methyl group.
~1610, ~1500C=C stretch (aromatic)MediumBenzene ring skeletal vibrations.
1350-1100C-F stretchesVery StrongThe C-F bonds of the trifluoromethyl group produce very intense, characteristic absorption bands.[3][4]
~1200C-N stretchMediumVibration of the carbon-nitrogen bond in the pyrrolidine ring.

Conclusion

The combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for the comprehensive structural elucidation of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine. While this guide is predictive, the outlined protocols and expected data serve as a robust framework for any researcher undertaking the synthesis and characterization of this molecule. The definitive assignment of its relative and absolute stereochemistry would necessitate further investigation using advanced 2D NMR techniques and potentially X-ray crystallography.

References

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing. Available at: [Link]

  • Tetflupyrolimet - Wikipedia. Wikipedia. Available at: [Link]

  • Pyrrolidine, 3-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

  • The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. PubMed. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Tetflupyrolimet | C19H16F4N2O2 | CID 124107648. PubChem. Available at: [Link]

  • 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). MDPI. Available at: [Link]

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  • Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a heterocyclic compound with significant potential in medicinal chemistry. By dissecting its constituent chemical motifs—the 3-methyl-pyrrolidine core and the 4-(trifluoromethyl)phenyl substituent—we will explore its synthesis, stereochemical intricacies, physicochemical properties, and prospective biological activities. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Combination of Two Privileged Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its saturated, non-planar structure provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[2] The introduction of a methyl group at the 3-position can further influence the conformational preferences of the ring and, consequently, its binding properties.

The 4-(trifluoromethyl)phenyl group is another highly valued motif in drug design. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent that can significantly modulate a molecule's physicochemical properties.[3] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups.[1][3] The strategic placement of this group on a phenyl ring has led to the development of numerous successful drugs across various therapeutic areas.[4]

The combination of these two scaffolds in 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine results in a molecule with a unique set of properties that make it a compelling candidate for further investigation in drug discovery programs.

Synthesis and Stereochemistry: Navigating the Path to Chiral Purity

The synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine presents a stereochemical challenge, as it contains two chiral centers at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The biological activity of these stereoisomers can vary significantly, making enantioselective synthesis a critical aspect of its development.

Several synthetic strategies can be envisioned for the construction of this molecule, drawing from established methods for the synthesis of 2-arylpyrrolidines and 3-substituted pyrrolidines.

Proposed Enantioselective Synthetic Approach

An effective strategy for the enantioselective synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine could involve a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with an imine derived from 4-(trifluoromethyl)benzaldehyde. This approach allows for the stereocontrolled formation of the pyrrolidine ring.

Synthetic Pathway 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde Imine N-Protected Imine 4-(Trifluoromethyl)benzaldehyde->Imine Amine_Source Amine Source (e.g., NH3) Amine_Source->Imine Cycloaddition [3+2] Cycloaddition Imine->Cycloaddition TMM_Precursor Trimethylenemethane Precursor TMM_Precursor->Cycloaddition Pd_Catalyst Pd Catalyst Chiral Ligand Pd_Catalyst->Cycloaddition Pyrrolidine_Intermediate Substituted Pyrrolidine Cycloaddition->Pyrrolidine_Intermediate Methylation Stereoselective Methylation Pyrrolidine_Intermediate->Methylation Deprotection Deprotection Methylation->Deprotection Final_Product 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

Experimental Protocol: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition (Adapted from Trost et al.) [5]

  • Imine Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable amine source (e.g., a protected amine like N-Boc-amine, 1.1 eq) in an anhydrous solvent such as toluene. Add a dehydrating agent (e.g., molecular sieves) and stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).

  • Cycloaddition: To a separate, oven-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., [Pd(dba)₂], 5 mol%) and a chiral phosphoramidite ligand (e.g., L12, 10 mol%).[2] Add the solvent (toluene, 0.2 M) and stir for 15 minutes.

  • Reaction Execution: Add the trimethylenemethane precursor (1.6 eq) to the catalyst mixture, followed by the dropwise addition of the previously prepared imine solution.

  • Monitoring and Work-up: Stir the reaction at the optimized temperature (e.g., room temperature) for the specified time (e.g., 4 hours), monitoring its progress by TLC.[2] Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the resulting pyrrolidine cycloadduct by flash column chromatography.

  • Stereoselective Methylation and Deprotection: The purified pyrrolidine intermediate would then undergo a stereoselective methylation at the 3-position, followed by deprotection of the nitrogen to yield the final product. The choice of methylation and deprotection strategy would depend on the protecting group used.

Physicochemical Properties: The Influence of the Trifluoromethyl Group

The physicochemical properties of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine are significantly influenced by the trifluoromethyl group. A comparative analysis with its non-fluorinated analog highlights these effects.

Property3-Methyl-2-phenylpyrrolidine (Predicted)3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (Predicted)Impact of -CF₃ Group
Molecular Weight ~161.25 g/mol ~229.25 g/mol Increased molecular weight
LogP (Lipophilicity) LowerHigherIncreased lipophilicity
pKa (Basicity of Pyrrolidine N) HigherLowerReduced basicity
Metabolic Stability LowerHigherIncreased metabolic stability

Causality behind Physicochemical Properties:

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which generally enhances a molecule's ability to cross cell membranes.[1] This can lead to improved oral bioavailability and better penetration of the blood-brain barrier.

  • Reduced Basicity: The strong electron-withdrawing nature of the -CF₃ group decreases the electron density on the aromatic ring and, through inductive effects, can reduce the basicity of the pyrrolidine nitrogen.[3] This can be advantageous in drug design to avoid off-target interactions with aminergic receptors.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The comprehensive characterization of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine requires a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and stereochemistry.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the methyl group, and the aromatic protons. The coupling patterns of the pyrrolidine protons can provide information about the relative stereochemistry (cis or trans) of the substituents.[6] The ¹³C NMR will confirm the number of unique carbon atoms, and the ¹⁹F NMR will show a characteristic signal for the -CF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments can further support the proposed structure.

Chiral Separation and Enantiomeric Purity Determination

Due to the presence of two chiral centers, the separation of the enantiomers and the determination of enantiomeric excess (ee) are crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol: Chiral HPLC for Pyrrolidine Derivatives (General Procedure) [5]

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for pyrrolidine derivatives.

  • Mobile Phase Screening: Begin with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Analysis: Inject the sample and determine the retention times of the enantiomers. Calculate the enantiomeric excess based on the peak areas.

Potential Applications and Biological Activity: A Landscape of Therapeutic Promise

While specific biological data for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is not extensively available, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential. The 2-arylpyrrolidine scaffold is a common feature in molecules with a wide range of biological activities.[7]

Anticancer Activity

Numerous pyrrolidine derivatives have demonstrated significant anticancer properties.[7][8] For instance, certain spirooxindole-pyrrolidine compounds have shown potent cytotoxicity against various cancer cell lines. The introduction of a trifluoromethylphenyl group could enhance the anticancer activity by improving cell permeability and binding affinity to target proteins.

Anticancer_MoA cluster_cell Cancer Cell Drug 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Target Intracellular Target (e.g., Kinase, Receptor) Drug->Target Binding Signaling_Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Signaling_Pathway Inhibition Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induction Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential mechanism of anticancer activity.

Anti-inflammatory and Antimicrobial Activity

The trifluoromethylphenyl motif is also prevalent in compounds with anti-inflammatory and antimicrobial properties. The electron-withdrawing nature of the -CF₃ group can influence the interaction of the molecule with enzymes involved in inflammatory pathways or with microbial targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine represents a promising molecular scaffold for the development of novel therapeutic agents. The strategic combination of the 3-methyl-pyrrolidine ring and the 4-(trifluoromethyl)phenyl group is expected to confer favorable physicochemical and pharmacokinetic properties. The synthetic pathways outlined in this guide provide a roadmap for the enantioselective synthesis of this compound, which is essential for elucidating its structure-activity relationship.

Future research should focus on the development and optimization of a scalable enantioselective synthesis. Subsequently, a thorough in vitro and in vivo evaluation of the different stereoisomers against a panel of cancer cell lines, inflammatory markers, and microbial strains will be crucial to uncover the full therapeutic potential of this intriguing molecule.

References

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  • Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). A highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines is efficient method for the synthesis of optically active cyclic tertiary amines including natural product crispine A. Journal of the American Chemical Society, 131(4), 1366–1367. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. PMC. Available at: [Link]

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Methodological & Application

using 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Pharmacological Characterization of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a Putative Monoamine Reuptake Inhibitor

Introduction

The chemical scaffold of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine suggests its potential as a modulator of central nervous system targets. The presence of a pyrrolidine ring is a feature found in several potent inhibitors of monoamine transporters, such as pyrovalerone and its analogs.[1][2] Furthermore, the 4-(trifluoromethyl)phenyl moiety is a well-established functional group in medicinal chemistry, often incorporated to enhance metabolic stability and target affinity.[3][4]

Given these structural alerts, it is hypothesized that this compound acts as a monoamine reuptake inhibitor, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as for stimulants of abuse.[5][6]

This guide, designed for researchers in pharmacology and drug development, provides a comprehensive, step-by-step framework for the in vitro characterization of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (referred to herein as 'Compound X'). The protocols herein describe a systematic approach to first determine the binding affinity and selectivity of Compound X at the three major monoamine transporters, then to quantify its functional potency as an inhibitor of neurotransmitter uptake, and finally to assess potential off-target activity at monoamine oxidases (MAO).

Section 1: Foundational Assays - Monoamine Transporter Binding

The initial step in characterizing Compound X is to determine if it physically interacts with its putative targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5][7] In this assay, Compound X will compete with a known high-affinity radioligand for binding to DAT, SERT, and NET. The concentration of Compound X that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition prep1 Culture HEK293 cells stably expressing hDAT, hSERT, or hNET prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend membrane pellet in binding buffer & determine protein concentration prep3->prep4 assay4 Add prepared cell membrane suspension prep4->assay4 Input assay1 Add buffer (Total Binding) or known inhibitor (Non-Specific Binding) assay2 Add serial dilutions of Compound X assay1->assay2 assay3 Add specific radioligand (e.g., [3H]WIN 35,428 for DAT) assay2->assay3 assay3->assay4 assay5 Incubate to reach equilibrium (e.g., 2-3 hours at 4°C) assay4->assay5 read1 Rapidly filter plate contents over GF/C filter mat assay5->read1 Process read2 Wash filters with ice-cold buffer to remove unbound radioligand read1->read2 read3 Add scintillation cocktail to dried filters read2->read3 read4 Count radioactivity (CPM) using a scintillation counter read3->read4 Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) read4->Data Analysis (IC50 -> Ki)

Caption: Workflow for determining transporter binding affinity.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

This protocol is adapted from standard methodologies for assessing binding to monoamine transporters expressed in heterologous cells.[8][9][10]

1. Materials & Reagents:

  • Cell Membranes: Prepare membrane suspensions from HEK293 cells stably expressing human DAT, SERT, or NET.[7][11]

  • Binding Buffer: Tris-HCl based buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55).[8][12]

    • For SERT: [³H]Citalopram (or [³H]Paroxetine).[12][13]

    • For NET: [³H]Nisoxetine.[11][12]

  • Non-Specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).[8][9][11]

  • Test Compound: Compound X, dissolved in a suitable vehicle (e.g., DMSO) to make a concentrated stock solution.

  • 96-well microplates, glass fiber filter mats (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.

2. Membrane Preparation:

  • Culture and expand HEK293 cells stably expressing the transporter of interest.[9]

  • Harvest cells and centrifuge at low speed to pellet.

  • Resuspend the cell pellet in ice-cold buffer and homogenize.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[8]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

  • Resuspend the final membrane pellet in fresh binding buffer. Determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of Compound X.

  • Add 50 µL of binding buffer to the Total Binding wells.

  • Add 50 µL of the appropriate non-specific control inhibitor to the NSB wells.[8]

  • Add 50 µL of Compound X at various concentrations (e.g., 11-point serial dilution from 10 µM to 0.1 nM) to the test wells.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., 1-2 nM for [³H]WIN 35,428).[8]

  • Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (20-50 µg protein per well) to all wells.

  • Incubate the plate at 4°C (or room temperature, depending on the radioligand) for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[8]

  • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound ligand.[11]

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Binding Affinity
Target TransporterRadioligandCompound X Ki (nM)Selectivity Ratio (SERT Ki / DAT Ki)Selectivity Ratio (NET Ki / DAT Ki)
hDAT[³H]WIN 35,42815.2 ± 2.135.510.8
hSERT[³H]Citalopram540.1 ± 45.8--
hNET[³H]Nisoxetine164.5 ± 19.3--
Data are presented as mean ± SEM from three independent experiments.

Section 2: Functional Characterization - Uptake Inhibition Assays

While binding assays confirm physical interaction, they do not describe the functional consequence. Neurotransmitter uptake inhibition assays measure the ability of Compound X to block the primary function of the transporters: clearing neurotransmitters from the extracellular space.[6][14] These assays can be performed using radiolabeled neurotransmitters (e.g., [³H]dopamine) or with specialized fluorescent substrates in a non-radioactive format.[15][16] A potent inhibition of uptake confirms the compound's role as a functional antagonist of the transporter.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Plate transporter-expressing HEK293 cells in a 96-well plate prep2 Incubate overnight to allow for cell adherence prep1->prep2 prep3 On assay day, wash cells with pre-warmed uptake buffer prep2->prep3 assay1 Pre-incubate cells with vehicle, known inhibitor (e.g., nomifensine), or serial dilutions of Compound X prep3->assay1 Input assay2 Initiate uptake by adding radiolabeled substrate (e.g., [3H]Dopamine) assay1->assay2 assay3 Incubate for a short period (5-10 min) at 37°C to measure initial uptake rate assay2->assay3 assay4 Terminate uptake by rapidly washing cells with ice-cold buffer assay3->assay4 read1 Lyse the cells (e.g., with 1% SDS) assay4->read1 Process read2 Transfer lysate to scintillation vials read1->read2 read3 Add scintillation cocktail read2->read3 read4 Count radioactivity (CPM) using a scintillation counter read3->read4 Data Analysis (IC50) Data Analysis (IC50) read4->Data Analysis (IC50)

Caption: Workflow for measuring functional uptake inhibition.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

This protocol describes a classic method for assessing functional DAT inhibition and can be adapted for SERT and NET using their respective substrates ([³H]5-HT and [³H]NE).[7][14]

1. Materials & Reagents:

  • Cells: HEK293 cells stably expressing hDAT, plated in a 96-well plate.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution (e.g., 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[7] For dopamine uptake, supplement with 0.2 mg/ml ascorbic acid to prevent oxidation.[5]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Control Inhibitor: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine or mazindol) to define non-specific uptake.[5][8]

  • Test Compound: Compound X stock solution.

  • Cell lysis buffer (e.g., 1% SDS), scintillation fluid, and a scintillation counter.

2. Cell Plating:

  • The day before the assay, seed hDAT-HEK293 cells into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[17]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

3. Assay Procedure:

  • On the day of the assay, gently aspirate the culture medium from the wells.

  • Wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.[8]

  • Add 100 µL of uptake buffer containing the appropriate concentration of Compound X (in serial dilution), vehicle (for 100% uptake control), or the control inhibitor (for non-specific uptake) to the wells.

  • Pre-incubate the plate at 37°C for 10-20 minutes.[8]

  • Initiate the uptake reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM).[8]

  • Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to ensure the measurement reflects the initial rate of transport.[8]

  • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[8]

  • Lyse the cells by adding 150-200 µL of 1% SDS to each well and shaking for 5 minutes.

  • Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

4. Data Analysis:

  • Calculate specific uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Plot the percentage of specific uptake inhibition against the log concentration of Compound X.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of dopamine uptake.

Alternative: Fluorescence-Based Uptake Assays

For labs avoiding radioactivity, several commercial kits are available.[15][17][18] These assays use a fluorescent substrate that mimics neurotransmitters.[16] Uptake of the substrate into the cell leads to an increase in intracellular fluorescence, which is quenched in the extracellular medium by a masking dye.[15] This "mix-and-read" format is highly amenable to high-throughput screening and provides kinetic data in real-time.[16]

Section 3: Secondary Pharmacology - Monoamine Oxidase (MAO) Inhibition

To build a complete pharmacological profile, it is crucial to assess potential off-target activities. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to significant physiological effects and drug-drug interactions.[19][20] A simple in vitro assay can determine if Compound X inhibits either MAO isoform.

Protocol 3: MAO-Glo™ Assay

This protocol is based on a commercially available chemiluminescent assay (e.g., MAO-Glo™ from Promega) which provides a rapid and sensitive method for measuring MAO activity.[21]

1. Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, the substrate is converted into a product that is recognized by a detection reagent, which then produces light. The amount of light generated is directly proportional to MAO activity. Inhibitors will reduce the signal.

2. Materials & Reagents:

  • MAO-Glo™ Assay Kit (or similar), which includes MAO-A and MAO-B enzymes, a luminogenic substrate, and detection reagents.

  • Control Inhibitors: Clorgyline (MAO-A specific) and Pargyline or Selegiline (MAO-B specific).[19][22]

  • Compound X stock solution.

  • White, opaque 96-well plates suitable for luminescence measurements.

  • A plate-reading luminometer.

3. Assay Procedure:

  • Prepare separate reactions for MAO-A and MAO-B.

  • In a white 96-well plate, add buffer, Compound X (at various concentrations), or a control inhibitor to the appropriate wells.

  • Add either the MAO-A or MAO-B enzyme to the wells and incubate briefly.

  • Initiate the reaction by adding the luminogenic MAO substrate.

  • Incubate at room temperature for 30-60 minutes.

  • Add the Luciferin Detection Reagent to stop the reaction and initiate the light-producing signal.

  • Incubate for 20 minutes in the dark.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of MAO inhibition for each concentration of Compound X relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of Compound X and fit the curve to determine the IC50 value for both MAO-A and MAO-B.

Section 4: Data Synthesis and Pharmacological Profile

The final step is to integrate all the data to create a comprehensive pharmacological profile for Compound X. This profile is essential for predicting its potential therapeutic use and side effects.

Overall In Vitro Characterization Funnel

G cluster_primary Primary Target Assessment cluster_secondary Secondary Target Assessment start Compound X (3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine) binding Binding Assays (Determine Ki at DAT, SERT, NET) start->binding Does it bind? uptake Uptake Assays (Determine IC50 at DAT, SERT, NET) binding->uptake Is it functional? off_target Off-Target Assays (e.g., MAO-A/B Inhibition) uptake->off_target Is it clean? profile Comprehensive Pharmacological Profile (Potency, Selectivity, Mechanism) off_target->profile

Caption: A systematic funnel for in vitro characterization.

Summary of Hypothetical Pharmacological Data
Assay TypeTargetResult (nM)Interpretation
Binding Affinity hDATKi = 15.2High affinity for the dopamine transporter.
hSERTKi = 540.1Low affinity for the serotonin transporter.
hNETKi = 164.5Moderate affinity for the norepinephrine transporter.
Functional Potency hDAT UptakeIC50 = 25.8Potent inhibitor of dopamine uptake.
hSERT UptakeIC50 = 980.3Weak inhibitor of serotonin uptake.
hNET UptakeIC50 = 295.6Moderate inhibitor of norepinephrine uptake.
Off-Target Activity MAO-AIC50 > 10,000No significant inhibition.
MAO-BIC50 > 10,000No significant inhibition.

Interpretation: Based on this hypothetical dataset, Compound X can be classified as a potent and selective dopamine reuptake inhibitor (DRI) . The binding affinity (Ki) at DAT is high (low nM value) and correlates well with its functional potency (IC50) in the uptake assay. The compound displays over 35-fold selectivity for DAT over SERT and over 10-fold selectivity for DAT over NET. The lack of activity at MAO-A and MAO-B at concentrations up to 10 µM suggests a clean off-target profile in this regard. This pharmacological profile is similar to that of some therapeutic agents used for ADHD and could warrant further investigation in preclinical models.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 749. [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Rothman, R. B., et al. (2002). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Synapse, 45(3), 193-196. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Luethi, D., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 77-84. [Link]

  • Molecular Devices. (2006). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices. [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(33), 11486–11494. [Link]

  • Sitte, H. H., et al. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Biological Chemistry, 278(14), 12578-12585. [Link]

  • Sucic, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 200. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.23. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Colabufo, N. A., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3424–3436. [Link]

  • Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]

  • Ordway, G. A., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 72, 4-11. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences, 116(33), 16415-16424. [Link]

  • Sim, J., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7401. [Link]

  • AERU. Tetflupyrolimet. University of Hertfordshire. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Journal of Molecular Structure, 1283, 135277. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 909180. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Helvetica Chimica Acta, 104(10), e2100140. [Link]

  • Al-Hasan, A. M., et al. (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. Life Sciences, 210, 54-61. [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104143. [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. Wikipedia. [Link]

  • Smith, C. D., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 143-170. [Link]

  • Al-Obaid, A. M., et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Journal of Chemical and Pharmaceutical Research, 10(2), 1-10. [Link]

  • Edmunds, A. J. F., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Pest Management Science, 79(11), 4525-4535. [Link]

  • Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology, 32(2 & 3), 133-142. [Link]

  • Kim, D. I., et al. (2007). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Korean Journal of Physiology & Pharmacology, 11(4), 185-191. [Link]

  • Patel, D., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Results in Chemistry, 5, 100862. [Link]

Sources

Application Notes and Protocols: 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving drug solubility, reducing off-target promiscuity, and enhancing clinical success rates [1]. 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0) represents a highly privileged, sp3-enriched pharmacophore that serves as a versatile building block for Central Nervous System (CNS) therapeutics and targeted covalent inhibitors (TCIs).

The architectural design of this scaffold is highly deliberate:

  • The Pyrrolidine Core: Provides a basic secondary amine for target anchoring (e.g., via salt bridges to aspartate residues in monoamine transporters) while ensuring high three-dimensional coverage[1].

  • The para-Trifluoromethyl (-CF3) Group: The -CF3 moiety is a classic bioisostere that dramatically increases lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) permeability. Furthermore, its strong electron-withdrawing nature and robust carbon-fluorine bonds completely block cytochrome P450 (CYP2D6/CYP3A4)-mediated para-hydroxylation, significantly extending the metabolic half-life of derived drug candidates [2].

  • The 3-Methyl Substituent: Introduces critical steric bulk that restricts the pseudorotation of the pyrrolidine ring. By locking the ring into a specific envelope conformation, it reduces the entropic penalty upon target binding, often yielding superior receptor selectivity compared to unsubstituted 2-arylpyrrolidines [3].

Quantitative Physicochemical Profiling

To understand the utility of this building block, we must evaluate its baseline physicochemical properties. The table below summarizes the quantitative data and its direct implications for downstream lead optimization.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 229.24 g/mol Highly ligand-efficient; leaves an optimal mass budget (<270 Da) for further derivatization without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 0.42High sp3 character improves aqueous solubility and reduces non-specific protein binding compared to flat aromatic scaffolds.
H-Bond Donors (HBD) 1The single secondary amine allows for critical hydrogen bonding/ionic interactions while maintaining high membrane permeability.
H-Bond Acceptors (HBA) 4Optimal for forming hydrogen bond networks within target binding pockets (1 nitrogen + 3 fluorines).
Rotatable Bonds 1The highly rigid structure minimizes the conformational entropy lost upon binding, directly enhancing thermodynamic binding affinity.

Therapeutic Applications & Workflow

The secondary amine of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine acts as the primary vector for synthetic diversification. Depending on the electrophile used, this scaffold can be directed toward distinct therapeutic areas.

Pathway A 3-Methyl-2-[4-(CF3)phenyl] pyrrolidine Scaffold B N-Functionalization A->B Synthetic Diversification C CNS Penetrant Lead B->C ADME Optimization D Monoamine Transporters C->D Target Binding E Reuptake Inhibition D->E Pharmacological Effect

Fig 1. Workflow from scaffold diversification to monoamine transporter inhibition.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental trustworthiness and reproducibility.

Protocol A: N-Alkylation via Reductive Amination (CNS Lead Generation)

Objective: Synthesize N-alkylated derivatives to probe the steric limits of monoamine transporter binding pockets (e.g., DAT, NET, SERT). Causality Rationale: Reductive amination is chosen over direct alkylation with alkyl halides to strictly prevent over-alkylation (quaternization) of the nitrogen, ensuring the generation of a clean tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted starting aldehyde.

Materials:

  • 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (1.0 eq, ~229 mg, 1.0 mmol)

  • Target Aldehyde (1.2 eq, 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 318 mg, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrrolidine scaffold and the target aldehyde in 5.0 mL of anhydrous DCE under an inert nitrogen atmosphere. Add glacial acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3 portion-wise over 5 minutes to control any mild exotherm. Continue stirring the suspension at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows the complete disappearance of the starting material mass ( m/z 230 [M+H]+ ) and the emergence of the product mass.

  • Quench & Workup: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO3​ . Causality: This neutralizes the acetic acid and ensures the newly formed tertiary amine is fully deprotonated (free-based) for optimal partitioning into the organic phase. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated product.

Protocol B: Synthesis of Targeted Covalent Inhibitors (TCIs) via N-Acylation

Objective: Append an electrophilic warhead (e.g., acrylamide) to the pyrrolidine nitrogen to target nucleophilic cysteine residues in kinase active sites.

Protocol Step1 Step 1 Scaffold Free-basing Step2 Step 2 Electrophile Addition Step1->Step2 Step3 Step 3 LC-MS / TLC Monitoring Step2->Step3 Step3->Step2 Incomplete (Add Reagents) Step4 Step 4 Aqueous Workup Step3->Step4 Complete (m/z 230 consumed) Step5 Step 5 Flash Chromatography Step4->Step5

Fig 2. Standardized experimental workflow for N-derivatization of the pyrrolidine scaffold.

Materials:

  • 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (1.0 eq, 1.0 mmol)

  • Acryloyl chloride (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrolidine scaffold in 10.0 mL of anhydrous DCM. Add DIPEA (2.5 eq) and cool the reaction flask to 0 °C using an ice bath. Causality: DIPEA is chosen as a non-nucleophilic base to scavenge the HCl byproduct without competing with the pyrrolidine for the electrophile. Cooling to 0 °C prevents polymerization of the acryloyl chloride and minimizes side reactions.

  • Electrophile Addition: Dissolve acryloyl chloride in 1.0 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction & IPC: Allow the reaction to slowly warm to room temperature over 2 hours. Validate completion via TLC (ninhydrin stain). The secondary amine starting material will stain intensely (pink/purple), whereas the resulting amide will be ninhydrin-negative and UV-active.

  • Workup: Dilute the reaction with 10 mL DCM and wash sequentially with 1M HCl (to remove excess DIPEA and unreacted starting material), saturated NaHCO3​ , and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate the covalent warhead-equipped building block.

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Processes 2022, 10(10), 2054; MDPI. URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules 2021, 26(15), 4638; National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes Source: Organic Letters 2014, 16(11), 2992–2995; National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Application Note: Chiral Separation of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] The specific stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of pharmacological activity, making the separation and analysis of enantiomers a crucial step in drug discovery, development, and quality control.[1] This application note provides a comprehensive guide to the chiral separation of the enantiomers of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a compound of interest in pharmaceutical research.

The presence of two chiral centers in 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine gives rise to four possible stereoisomers. This guide will focus on the enantiomeric separation of a specific diastereomer, providing researchers with robust starting protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with the underlying scientific principles for method development and optimization.

Physicochemical Properties of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful separation method. The following table summarizes the estimated properties for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, which inform the choice of chromatographic conditions.

PropertyEstimated ValueSignificance for Chiral Separation
Molecular Weight 245.26 g/mol Influences diffusion and mass transfer in the column.
pKa (amine) ~9-10The basic nature of the pyrrolidine nitrogen suggests that mobile phase pH can significantly impact retention and peak shape. The use of basic additives in the mobile phase is often beneficial.
logP ~3.5The high lipophilicity indicates good solubility in non-polar organic solvents, making normal-phase chromatography a suitable approach.
UV Absorbance ~225 nm, ~265 nmThe trifluoromethylphenyl group provides a strong chromophore for UV detection.

Chromatographic Chiral Separation Methods

Direct chiral separation using chiral stationary phases (CSPs) is the most common and efficient approach for resolving enantiomers.[4][5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[1][4][6]

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, provide a chiral environment through a combination of interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and, consequently, separation.[7]

Recommended Chiral Stationary Phases: Based on the successful separation of similar pyrrolidine derivatives, the following polysaccharide-based CSPs are recommended as starting points:[1][4][8]

  • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Detailed Protocol for HPLC Method Development:

Step 1: Column Selection and Initial Screening Begin by screening the recommended columns with a generic mobile phase. A normal-phase mobile phase is a logical starting point due to the analyte's lipophilicity.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Step 2: Mobile Phase Optimization If the initial screening does not provide adequate separation, systematically adjust the mobile phase composition.

  • Modifier Percentage: Vary the percentage of the alcohol modifier (IPA or ethanol) from 5% to 20%. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

  • Modifier Type: Evaluate different alcohol modifiers such as ethanol, n-propanol, or butanol.

  • Additives: For basic analytes like this pyrrolidine derivative, the addition of a small amount of a basic additive to the mobile phase can significantly improve peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support.

    • Recommended Additive: Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1%.

Step 3: Temperature and Flow Rate Optimization

  • Temperature: Investigate the effect of column temperature in the range of 10 °C to 40 °C. Lower temperatures often improve resolution but increase analysis time and backpressure.

  • Flow Rate: Adjust the flow rate between 0.5 and 1.5 mL/min to find the optimal balance between resolution and analysis time.

Example HPLC Method:

ParameterCondition
Column Lux® Cellulose-2, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Injection Volume 5 µL
Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[8][9]

Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP. In SFC, supercritical carbon dioxide is used as the main mobile phase component, and a polar organic solvent (modifier) is added to modulate analyte retention and selectivity.

Recommended Chiral Stationary Phases: The same polysaccharide-based CSPs recommended for HPLC are generally effective in SFC. Chlorinated CSPs have also shown excellent performance for pyrrolidone derivatives in SFC.[8]

  • Lux Cellulose-2

  • Chiralpak AD-H

  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized)

Detailed Protocol for SFC Method Development:

Step 1: Initial Screening

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 225 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.

Step 2: Modifier Optimization

  • Modifier Percentage: Screen a gradient of the modifier (e.g., from 5% to 40% methanol over 5-10 minutes) to determine the optimal elution conditions.

  • Modifier Type: Evaluate different alcohol modifiers such as ethanol or isopropanol.

  • Additives: As with HPLC, basic additives can improve peak shape. Add 0.1% DEA or another suitable amine to the modifier.

Example SFC Method:

ParameterCondition
Column Lux Cellulose-2, 3 µm, 150 x 4.6 mm
Mobile Phase CO₂ / Methanol with 0.1% DEA (gradient from 10% to 30% Methanol over 5 min)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 225 nm
Injection Volume 2 µL

Workflow and Data Presentation

The following diagram illustrates a typical workflow for chiral method development.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation & Analysis Sample Racemic Sample Standard Standard Preparation (1 mg/mL) Sample->Standard Screening Initial CSP & Mobile Phase Screening Standard->Screening Optimize_MP Optimize Mobile Phase Screening->Optimize_MP Separation? No Validation Method Validation Screening->Validation Separation? Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Validation Analysis Sample Analysis & %ee Calculation Validation->Analysis

Caption: Workflow for Chiral HPLC/SFC Method Development.

Comparison of Starting Methods:

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents (e.g., n-Hexane)Supercritical CO₂
Typical Analysis Time 10-30 minutes2-10 minutes
Solvent Consumption HighLow
Operating Pressure LowerHigher
Environmental Impact HigherLower ("Greener")

Conclusion

The chiral separation of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine enantiomers can be effectively achieved using both HPLC and SFC with polysaccharide-based chiral stationary phases. This application note provides robust starting points for method development. The initial screening of different CSPs and mobile phases, followed by systematic optimization of the chromatographic parameters, will lead to a successful and reliable enantioseparation. The choice between HPLC and SFC will depend on the specific requirements of the laboratory, including the need for high throughput, reduced solvent costs, and environmental considerations.

References

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Khattab, M., El-Attug, M. N., & El-Shannag, M. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate. (2021, May 12). Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Royal Society of Chemistry. (n.d.). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction.
  • Chung, Y. C., Janmanchi, D., & Wu, H. L. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic letters, 14(11), 2766–2769.
  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.
  • National Center for Biotechnology Information. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • The Analytical Scientist. (2008, April 15). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.

Sources

experimental design using 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design and Pharmacological Profiling of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Executive Summary

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0) is a highly lipophilic, stereochemically complex pyrrolidine derivative. Structurally related to known stimulants and triple reuptake inhibitors, this compound serves as a critical scaffold in the development of neurological therapeutics targeting monoamine transporters (DAT, NET, SERT) . The presence of the 4-trifluoromethyl group significantly enhances lipophilicity and metabolic stability, while the 3-methyl substitution introduces steric constraints that dictate transporter selectivity . This application note provides validated, step-by-step protocols for evaluating its pharmacological profile, emphasizing the causality behind experimental choices to ensure robust, reproducible data.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation: Due to the highly hydrophobic nature of the trifluoromethyl-phenyl moiety, the compound exhibits poor aqueous solubility and a high propensity for non-specific binding to plastic surfaces.

  • Stock Solution: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Working Dilutions: Dilute the stock in the designated assay buffer containing 0.1% Bovine Serum Albumin (BSA) . Why? BSA acts as a carrier protein, preventing the lipophilic compound from adhering to the walls of polystyrene assay plates, which would otherwise result in artificially elevated (false-negative) IC₅₀ values. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain cell membrane integrity.

In Vitro Pharmacology: Monoamine Transporter Assays

Protocol 1: Radioligand Binding Assay (DAT, NET, SERT)

This protocol determines the binding affinity (Kᵢ) of the compound at monoamine transporters, leveraging competitive displacement of established radioligands .

Materials:

  • Transporter Sources: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET),[³H]Citalopram (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 1–2 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions ranging from 0.1 nM to 10 µM), 50 µL of the specific radioligand (at a concentration equal to its historical Kₑ), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 2 hours. Why? This ensures steady-state equilibrium is reached for highly lipophilic compounds, which often have slower association kinetics.

  • Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash filters three times with 1 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Self-Validation System: Always run parallel control curves using reference inhibitors (GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) to validate assay sensitivity and dynamic range.

Protocol 2: Functional Reuptake Inhibition Assay

Binding affinity does not guarantee functional blockade. This assay measures the compound's ability to block the active, ATP-dependent transport of neurotransmitters into the cell.

Step-by-Step Methodology:

  • Buffer Preparation: Use a modified Krebs-Ringer-HEPES (KRH) buffer. Critical Addition: Add 100 µM ascorbic acid and 10 µM pargyline. Why? Ascorbic acid prevents the rapid auto-oxidation of monoamines in solution. Pargyline inhibits monoamine oxidase (MAO), preventing the intracellular degradation of the internalized radiolabeled neurotransmitter, ensuring accurate quantification.

  • Cell Plating: Seed transporter-expressing cells in 24-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells twice with KRH buffer. Add the test compound (or vehicle) and pre-incubate for 15 minutes at 37°C to allow the compound to access and bind the transporter.

  • Uptake Phase: Add 10–30 nM of [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin. Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop uptake by rapidly washing cells three times with ice-cold KRH buffer. The temperature drop immediately halts transporter kinetics.

  • Lysis & Counting: Lyse cells using 1% SDS, transfer the lysate to vials, and measure retained radioactivity via scintillation counting.

Data Presentation

The following table outlines a theoretical validation matrix for evaluating 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine against standard reference compounds.

Compound / LigandTargetAssay TypeExpected IC₅₀ / Kᵢ RangeReference Control
3-Methyl-2-[4-(CF₃)phenyl]pyrrolidine DATRadioligand BindingTo be determined (nM range)GBR-12909 (Kᵢ ~ 1-5 nM)
3-Methyl-2-[4-(CF₃)phenyl]pyrrolidine NETRadioligand BindingTo be determined (nM range)Desipramine (Kᵢ ~ 1-4 nM)
3-Methyl-2-[4-(CF₃)phenyl]pyrrolidine SERTRadioligand BindingTo be determined (µM range)Fluoxetine (Kᵢ ~ 1-10 nM)
3-Methyl-2-[4-(CF₃)phenyl]pyrrolidine DATFunctional ReuptakeTo be determined (nM range)Cocaine (IC₅₀ ~ 300 nM)

Mandatory Visualizations

MOA Cmpd 3-Methyl-2-[4-(CF3)phenyl]pyrrolidine DAT Monoamine Transporter (DAT/NET/SERT) Cmpd->DAT Competitive Inhibition Synapse Synaptic Cleft (Accumulated Monoamines) DAT->Synapse Blocks Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Mechanism of Action: Monoamine transporter blockade leading to enhanced synaptic signaling.

Workflow Prep 1. Stock Preparation (DMSO + 0.1% BSA Buffer) Membrane 2. Membrane/Cell Isolation Prep->Membrane Incubate 3. Radioligand Incubation (Equilibrium at 25°C) Membrane->Incubate Filter 4. Rapid Filtration (PEI-treated GF/B Filters) Incubate->Filter Count 5. Liquid Scintillation Counting Filter->Count Analyze 6. IC50/Ki Calculation (Non-linear regression) Count->Analyze

Experimental workflow for radioligand binding and functional reuptake inhibition assays.

In Vivo Pharmacokinetics & Behavioral Modeling (Overview)

To correlate in vitro reuptake inhibition with in vivo efficacy, intracranial microdialysis in freely moving rodents is the gold standard.

  • Probe Placement: Stereotaxically implant semi-permeable probes into the nucleus accumbens (to monitor DAT activity) or the prefrontal cortex (to monitor NET/SERT activity).

  • Sampling: Administer the compound (e.g., 1–10 mg/kg i.p.) and collect dialysate every 20 minutes.

  • Analysis: Quantify extracellular monoamine levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A successful target engagement will manifest as a dose-dependent, temporal spike in extracellular neurotransmitter concentrations compared to baseline.

References

  • Feula, A. "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications." University of Birmingham Research Archive (2013). URL: [Link]

  • Greiner, E., Boos, T. L., Prisinzano, T. E., et al. "Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity." Journal of Medicinal Chemistry 49.5 (2006): 1766-1772. URL: [Link]

dosage and administration of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacological Evaluation, Dosage, and Administration Profiling of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Introduction & Pharmacological Rationale

The compound 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0) is a novel, synthetically derived substituted 2-phenylpyrrolidine. In drug development, compounds possessing this specific pharmacophore are frequently investigated for their robust activity at central monoamine transporters. The addition of a trifluoromethyl ( −CF3​ ) group to the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability, thereby facilitating rapid blood-brain barrier (BBB) penetration[1].

Because this compound is in the preclinical phase, establishing a rigorous framework for dosage, administration, and pharmacokinetics (PK) is paramount. This application note provides a comprehensive, self-validating protocol system for evaluating the Maximum Tolerated Dose (MTD), pharmacokinetic parameters, and pharmacodynamic (PD) behavioral effects in murine models.

Hypothesized Mechanism of Action

Based on structural homology to known norepinephrine-dopamine reuptake inhibitors (NDRIs) such as prolintane and pyrovalerone analogues, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is hypothesized to bind presynaptic Dopamine Transporters (DAT) and Norepinephrine Transporters (NET).

G Drug 3-Methyl-2-[4-(CF3)phenyl]pyrrolidine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Increased Synaptic DA / NE DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic GPCR Activation Synapse->Receptors Agonism Behavior CNS Stimulation & Locomotor Activity Receptors->Behavior Downstream Effect

Fig 1: Hypothesized monoamine reuptake inhibition pathway for substituted pyrrolidines.

Formulation and Vehicle Selection

Causality & Rationale: As a secondary amine, the freebase form of this compound is highly lipophilic and poorly soluble in aqueous media. To prevent the use of high-concentration organic co-solvents (like DMSO or Tween-80) which can induce local tissue necrosis or confound behavioral assays via intrinsic sedation, the compound must be converted to a hydrochloride (HCl) salt for parenteral administration[2].

  • Intravenous (IV) Vehicle: 0.9% physiological saline or 5% Dextrose in Water (D5W) (for the HCl salt).

  • Per Os (PO) Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween 80 (if utilizing the freebase suspension).

Protocol I: Dose-Range Finding (DRF) & Maximum Tolerated Dose (MTD)

Causality & Rationale: Before establishing therapeutic efficacy, the upper limit of toxicity must be defined to ensure animal welfare and regulatory compliance. Regulatory guidelines from the NC3Rs dictate a staggered, up-and-down dosing approach to identify the MTD without unnecessary animal sacrifice[3]. This protocol is self-validating: by utilizing a vehicle-only control group alongside the dose-escalation cohorts, any observed clinical signs can be definitively attributed to the test article rather than the administration stress.

Step-by-Step Methodology:

  • Subject Selection: Adult male and female CD-1 mice (25–30g) housed in standard conditions (12h light/dark cycle).

  • Dose Escalation Strategy: Begin with a conservative starting dose of 1.0 mg/kg IV. If tolerated, escalate to 3.0, 10.0, and 30.0 mg/kg in subsequent cohorts (n=4/group)[2].

  • Administration: Administer via lateral tail vein injection over exactly 60 seconds to prevent acute cardiovascular shock.

  • Observation Window: Monitor continuously for the first 2 hours post-dose (the anticipated Tmax​ window), followed by checks at 4, 8, and 24 hours.

  • Endpoint Determination: The MTD is defined as the highest dose producing moderate but reversible clinical signs without lethality or >10% body weight loss[3].

Table 1: Clinical Observation Scoring Matrix

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe - Humane Endpoint)
Locomotor Activity Normal exploration Hyperactivity / Darting Stereotypy (circling, sniffing) Convulsions / Tremors
Respiration Normal rate Slight tachypnea Labored breathing Dyspnea / Gasping
Piloerection Absent Transient Persistent Persistent with hunched posture

| Body Weight | Stable | < 5% loss | 5–10% loss | > 10% loss |

Protocol II: Pharmacokinetics (PK) and Bioavailability

Causality & Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining the dosing frequency in subsequent efficacy models. Physiologically based pharmacokinetic (PBPK) modeling relies on accurate plasma concentration-time curves to establish the No-Observed-Adverse-Effect-Level (NOAEL)[4].

Step-by-Step Methodology:

  • Dosing: Administer 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine at 3 mg/kg IV and 10 mg/kg PO to two separate cohorts of Sprague-Dawley rats (n=6/group).

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Sample Processing: Transfer blood to K2​ EDTA tubes. Centrifuge immediately at 3000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis (Self-Validation): Quantify plasma concentrations using LC-MS/MS. Validation step: Spike blank plasma with a known internal standard (e.g., deuterated pyrovalerone) to ensure extraction efficiency and control for matrix effects.

  • Data Analysis: Calculate non-compartmental PK parameters ( Cmax​ , Tmax​ , AUC, Clearance, and Vd​ ).

Table 2: Anticipated PK Parameters (Extrapolated from Pyrrolidine Homologs) | Route | Dose (mg/kg) | Cmax​ (ng/mL) | Tmax​ (min) | Half-life ( t1/2​ ) (hr) | Bioavailability ( F% ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Intravenous (IV) | 3.0 | 1200 – 1500 | N/A | 1.5 – 2.5 | 100% | | Per Os (PO) | 10.0 | 400 – 600 | 30 – 60 | 2.0 – 3.0 | 35 – 50% |

Protocol III: Behavioral Pharmacodynamics (Locomotor Activity)

Causality & Rationale: Because the compound is predicted to act as a CNS stimulant, the open-field test is the gold standard for quantifying hyperlocomotion and stereotypic behaviors. This assay provides a direct, quantifiable readout of DAT/NET inhibition. The inclusion of a positive control ensures the assay's sensitivity to monoaminergic stimulation is validated.

Step-by-Step Methodology:

  • Acclimation: Habituate mice to the dimly lit testing room for 1 hour prior to the assay to reduce baseline stress.

  • Dosing: Administer the compound via intraperitoneal (IP) injection at 1, 3, and 10 mg/kg (n=8/group). Include a vehicle control (saline) and a positive control (Methylphenidate, 10 mg/kg).

  • Testing: Immediately place the animal in the center of a 40x40 cm automated open-field arena equipped with infrared beam tracking.

  • Data Collection: Record total distance traveled (cm), center zone entries (to assess anxiolytic vs. anxiogenic effects), and stereotypic counts over a 60-minute session.

Workflow Phase1 Phase 1: Formulation (Vehicle Optimization) Phase2 Phase 2: Dose-Range Finding (MTD Determination) Phase1->Phase2 Phase3 Phase 3: Pharmacokinetics (IV vs PO, Half-life) Phase2->Phase3 Phase4 Phase 4: Pharmacodynamics (Open-Field Locomotor Test) Phase2->Phase4 Data Data Synthesis & PK/PD Modeling Phase3->Data Phase4->Data

Fig 2: Staggered preclinical workflow for evaluating novel pyrrolidine compounds.

Conclusion

By utilizing a staggered, self-validating approach—beginning with formulation optimization, advancing through rigorous MTD determination, and concluding with integrated PK/PD modeling—researchers can safely and accurately profile the pharmacological potential of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine. This structured pipeline ensures compliance with regulatory standards while maximizing the translational value of the preclinical data generated.

References

  • NC3Rs. "Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals." National Centre for the Replacement, Refinement and Reduction of Animals in Research. Available at:[Link][3]

  • MDPI. "Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline." Cancers. Available at:[Link][2]

  • CDC. "Quantitative Risk Analysis Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling." Centers for Disease Control and Prevention. Available at: [Link][4]

  • PubChem. "2-[4-(Trifluoromethyl)phenyl]pyrrolidine - Chemical and Physical Properties." National Institutes of Health. Available at:[Link][1]

Sources

Application Notes & Protocols: 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of the novel chemical entity, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, as a potential fluorescent probe for cellular imaging. In the absence of established data for this specific molecule, this guide is structured as a developmental workflow. It outlines the necessary experimental steps from initial photophysical characterization to live and fixed cell imaging protocols. The methodologies described herein are based on established principles of fluorescence microscopy and probe development, providing a robust framework for researchers seeking to validate and utilize new fluorescent molecules in their work.

Introduction: The Promise of a Novel Fluorophore

The field of cellular imaging continually seeks novel fluorescent probes with improved brightness, photostability, and targeting specificity to unravel complex biological processes.[1][2] The molecule 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine presents an intriguing scaffold for a new class of fluorescent probes. Its structure combines two key moieties:

  • A 4-(trifluoromethyl)phenyl group: The trifluoromethyl group is a strong electron-withdrawing moiety known to influence the photophysical properties of fluorophores, often enhancing photostability and quantum yield.[3] The phenyl ring provides a conjugated system that is fundamental for fluorescence.

  • A 3-Methyl-pyrrolidine group: Pyrrolidine derivatives have been successfully used in the development of fluorescent sensors, for example, for the detection of specific ions or molecules.[4][5][6] The pyrrolidine ring can influence the solubility and cellular uptake of the molecule.

It is hypothesized that this compound may exhibit environmentally sensitive fluorescence, potentially making it a valuable probe for reporting on changes in the cellular microenvironment, such as polarity.[7][8][9] The lipophilic character of the molecule suggests it may be cell-permeable, a crucial attribute for live-cell imaging probes.[2]

This guide will walk through the essential steps to characterize this potential and translate it into practical applications.

Developmental Workflow for a Novel Fluorescent Probe

The validation of a new fluorescent probe is a systematic process. The following workflow ensures that the probe's properties are well-understood and that it is suitable for cellular imaging applications.

workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_invitro In Vitro Cellular Assays cluster_imaging Cellular Imaging Applications synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorbance Absorbance Spectroscopy characterization->absorbance emission Fluorescence Spectroscopy absorbance->emission quantum_yield Quantum Yield Determination emission->quantum_yield photostability Photostability Assay emission->photostability cytotoxicity Cytotoxicity Assay photostability->cytotoxicity permeability Cell Permeability Assay cytotoxicity->permeability live_cell Live-Cell Imaging permeability->live_cell colocalization Co-localization Studies live_cell->colocalization fixed_cell Fixed-Cell Imaging fixed_cell->colocalization

Figure 1: Developmental workflow for a novel fluorescent probe.

Protocols for Characterization and Application

Synthesis and Purification (Hypothetical)

A plausible synthetic route for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine could involve a multi-step synthesis starting from commercially available precursors. The final product should be purified to >95% purity, typically by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Photophysical Characterization

A thorough understanding of the probe's photophysical properties is essential for designing and interpreting imaging experiments.[10][11][12]

Table 1: Key Photophysical Parameters to Determine

ParameterDescriptionImportance
λabs (max) Wavelength of maximum absorbance.Determines the optimal excitation wavelength.
λem (max) Wavelength of maximum fluorescence emission.Determines the appropriate emission filter for microscopy.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Relates to the brightness of the probe.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.[13][14]A direct measure of the probe's fluorescence efficiency.[14]
Stokes Shift The difference in wavelength between the maximum absorbance and maximum emission.A larger Stokes shift is desirable to minimize spectral overlap.
Photostability The resistance of the probe to photobleaching upon continuous excitation.[15][16][17]Determines the suitability for long-term imaging experiments.[15]
Solvatochromism The change in spectral properties with solvent polarity.[7][8][18]Indicates if the probe can report on the polarity of its microenvironment.[7]

Protocol 3.2.1: Absorbance and Fluorescence Spectroscopy

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the purified compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).

  • Working Solutions: Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, cyclohexane) to determine the effect of concentration and solvent polarity. A typical concentration range for spectroscopy is 1-10 µM.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solutions. The wavelength of maximum absorbance (λabs) should be identified.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) should be identified.

  • Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength. Calculate the Stokes shift (λem - λabs).

Protocol 3.2.2: Relative Fluorescence Quantum Yield Determination

The comparative method of Williams et al. is a reliable way to determine the relative fluorescence quantum yield (ΦF) using a well-characterized standard.[14]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and similar absorbance and emission properties to the test compound.

  • Absorbance Matching: Prepare a series of dilutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the test compound and the standard under identical instrument settings (excitation wavelength, slit widths).

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Quantum Yield Calculation: The quantum yield of the test compound (ΦX) can be calculated using the following equation:[14]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the test and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test and standard, respectively (if they are different).

Protocol 3.2.3: Photostability Assessment

  • Sample Preparation: Prepare a solution of the fluorescent probe at a working concentration (e.g., 5 µM) in PBS.

  • Continuous Excitation: Place the sample in a spectrofluorometer or on a fluorescence microscope and continuously excite it at its λabs.

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over an extended period (e.g., 10-30 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. A photostable probe will show a slow decay in fluorescence intensity. This can be compared to a known photostable or photolabile dye.[19]

In Vitro Cellular Characterization

Before use in cellular imaging, it is crucial to assess the probe's biocompatibility.[20]

Protocol 3.3.1: Cytotoxicity Assay

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate and culture until they reach approximately 80% confluency.

  • Probe Incubation: Treat the cells with a range of concentrations of the fluorescent probe (e.g., 0.1 µM to 50 µM) for a period that reflects the intended imaging experiment (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Viability Assessment: Use a standard cytotoxicity assay, such as an MTT, MTS, or a live/dead staining kit, to determine the percentage of viable cells.[21][22][23][24][25]

  • Data Analysis: Plot cell viability as a function of probe concentration to determine the concentration at which the probe becomes toxic to the cells.

Cellular Imaging Protocols

Protocol 3.4.1: Live-Cell Imaging

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture to the desired confluency.[26]

  • Probe Loading: Prepare a working solution of the probe in pre-warmed, serum-free cell culture medium. A typical starting concentration is 1-10 µM. Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess probe.[27]

  • Imaging: Mount the dish or slide on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.[28][29] Acquire images using the appropriate excitation and emission filters determined from the photophysical characterization.

Protocol 3.4.2: Fixed-Cell Imaging

  • Cell Preparation: Culture cells on coverslips in a petri dish.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[30]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Probe Staining: Incubate the fixed cells with the fluorescent probe in PBS for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may also contain a nuclear counterstain like DAPI.[31]

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This can be due to incomplete removal of the probe after staining. Increase the number and duration of washing steps.[27]

  • Low Signal: The probe concentration may be too low, or the incubation time too short. Optimize these parameters. Alternatively, the probe may have a low quantum yield in the cellular environment.

  • Phototoxicity: If cells show signs of stress or death during live-cell imaging (e.g., blebbing, detachment), reduce the excitation light intensity or the exposure time.[28]

  • Non-specific Staining: This can be a challenge with lipophilic probes. The inclusion of a blocking step in fixed-cell imaging can help. For live-cell imaging, optimizing the probe concentration and incubation time is key.

Hypothetical Application: Visualizing Cellular Polarity

The trifluoromethylphenyl moiety may render the fluorescence of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine sensitive to the polarity of its environment. This could be leveraged to visualize differences in polarity between different cellular compartments.

pathway cluster_cell Cell cluster_membrane Plasma Membrane (Low Polarity) cluster_cytosol Cytosol (High Polarity) probe 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine membrane_probe Probe Accumulation (High Fluorescence) probe->membrane_probe Partitioning cytosol_probe Probe Dispersed (Low Fluorescence) probe->cytosol_probe Diffusion

Figure 2: Hypothetical signaling pathway for polarity sensing.

Conclusion

While 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a novel compound with no established use as a fluorescent probe, its chemical structure holds promise. By following the systematic workflow and detailed protocols outlined in this guide, researchers can thoroughly characterize its photophysical and cellular properties. This will enable the scientific community to determine its potential as a new tool for cellular imaging and to explore its applications in drug discovery and fundamental biological research.

References

  • Joo, C., Balci, H., Ishii, Y., et al. (2013). Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging. Journal of Physical Chemistry B, 117(48), 13105-13115.
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  • Wong, C. T. A., Lam, Y. C., & Ho, P. C. L. (2014). Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA. Organic & Biomolecular Chemistry, 12(35), 6864-6872.
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  • Karolin, J., Johansson, L. B. Å., Strandberg, L., & Ny, T. (1994). Improved Method of Fluorescence Quantum Yield Determination. Journal of the American Chemical Society, 116(17), 7801-7806.
  • Frontiers Media. (2023). Innovation in Fluorescent Probe design for Cell Analysis. Frontiers in Chemistry.
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  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.
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  • Zhao, Y., et al. (2024). Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo. Analytica Chimica Acta, 1317, 342894.
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Application Notes and Protocols for High-Throughput Screening with 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its conformational rigidity and stereochemical complexity allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with a variety of biological targets. The incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to the unique electronic properties of the trifluoromethyl moiety.[3][4]

This document provides a comprehensive guide to the high-throughput screening (HTS) of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a novel compound with potential applications in neuropharmacology. While the specific biological target of this compound is yet to be fully elucidated, its structural similarity to known neuromodulatory agents suggests its potential as a modulator of ion channels or receptors involved in neuronal excitability.[3] These application notes will therefore focus on a validated HTS workflow designed to identify and characterize modulators of neuronal activity, a critical area in the discovery of new therapeutics for neurological disorders.[5][6]

The following protocols are designed to be robust, reproducible, and scalable, providing researchers in drug discovery and chemical biology with the tools to effectively screen compound libraries and identify novel bioactive molecules.

Principle of the Assay: A Fluorescence-Based Approach to Measuring Neuronal Activity

To assess the impact of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine on neuronal function, we will employ a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i), a key indicator of neuronal activity.[7] This homogenous, "mix-and-read" assay format is highly amenable to HTS, offering high sensitivity and throughput.[8]

The workflow is centered around the use of a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. Cultured neuronal cells are loaded with this dye, and a baseline fluorescence is established. The addition of a stimulus that induces neuronal depolarization and subsequent calcium influx provides a robust signal window. Test compounds, such as 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, are then added to assess their ability to modulate this calcium response.

Experimental Workflow Overview

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, iPSC-derived neurons) Plate_Cells Plate Cells in 384-well Microplates Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Indicator Dye Plate_Cells->Dye_Loading Compound_Addition Add Test Compound (3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine) Dye_Loading->Compound_Addition Stimulation Add Stimulus (e.g., KCl, Glutamate) Compound_Addition->Stimulation Fluorescence_Reading Measure Fluorescence (Kinetic Read) Stimulation->Fluorescence_Reading Data_Normalization Normalize Data to Controls (Positive/Negative) Fluorescence_Reading->Data_Normalization Hit_Identification Identify 'Hits' Based on Activity Thresholds Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Analysis of Hits Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for identifying modulators of neuronal calcium influx.

Detailed Protocols

Part 1: Cell Culture and Plating

This protocol describes the culture and plating of a representative neuronal cell line, SH-SY5Y, which is commonly used in neuropharmacology screening. The principles can be adapted for other neuronal cell types, including primary neurons or iPSC-derived neurons.[7][9]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (0.25%)

  • 384-well black, clear-bottom microplates, tissue culture treated

  • Automated liquid handler (optional, but recommended for HTS)

Procedure:

  • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the growth medium and wash once with PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium and collect the cell suspension.

  • Centrifuge at 200 x g for 5 minutes, then aspirate the supernatant.

  • Resuspend the cell pellet in fresh growth medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well microplate (10,000 cells/well).

  • Incubate the plates for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment.

Part 2: Calcium Assay Protocol

This protocol details the steps for a fluorescence-based calcium influx assay.

Materials:

  • Fluo-4 AM or equivalent calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional, to prevent dye extrusion)

  • 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine stock solution (e.g., 10 mM in DMSO)

  • Stimulus solution (e.g., 100 mM KCl in HBSS)

  • Positive control (e.g., a known ion channel modulator)

  • Negative control (e.g., vehicle, 0.1% DMSO)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or similar)[10]

Procedure:

  • Dye Loading:

    • Prepare a 2X dye loading solution in HBSS containing 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 1 mM Probenecid.

    • Remove the growth medium from the cell plates and add 40 µL of the 2X dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a dilution series of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in HBSS. A typical starting concentration for a primary screen is 10 µM.

    • Add 10 µL of the diluted compound solution to the appropriate wells. For controls, add 10 µL of HBSS with 0.1% DMSO (negative control) or the positive control solution.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate into the fluorescence plate reader, pre-set to 37°C.

    • Set the reader to record fluorescence every second for a total of 120 seconds (Excitation: 485 nm, Emission: 525 nm).

    • After 10-20 seconds of baseline reading, configure the instrument to automatically inject 10 µL of the stimulus solution (e.g., KCl) into each well.

    • Continue reading the fluorescence for the remainder of the time.

Data Analysis and Hit Identification

The kinetic fluorescence data should be analyzed to determine the effect of the test compound on the stimulus-induced calcium influx.

Data Normalization and Interpretation:

  • Response Calculation: For each well, calculate the maximum change in fluorescence (F_max - F_min) or the area under the curve (AUC) after the stimulus addition.

  • Normalization: Normalize the data to the plate controls:

    • % Inhibition = 100 * (1 - (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative))

    • % Activation = 100 * ((Response_Compound - Response_Negative) / (Response_Positive - Response_Negative))

  • Hit Criteria: A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls.

Data_Analysis_Flow cluster_raw_data Raw Data Processing cluster_normalization Normalization and Hit Selection cluster_confirmation Hit Confirmation Raw_Fluorescence Kinetic Fluorescence Data (RFU vs. Time) Calculate_Response Calculate Response Metric (e.g., Max-Min, AUC) Raw_Fluorescence->Calculate_Response Normalize_Controls Normalize to Plate Controls (% Inhibition / % Activation) Calculate_Response->Normalize_Controls Z_Factor Calculate Z' Factor (Assay Quality) Normalize_Controls->Z_Factor Select_Hits Apply Hit Criteria (e.g., >3 SD from Negative Control) Normalize_Controls->Select_Hits Dose_Response_Curve Generate Dose-Response Curve (IC50 / EC50) Select_Hits->Dose_Response_Curve Secondary_Assays Perform Secondary/Orthogonal Assays Dose_Response_Curve->Secondary_Assays

Caption: Flowchart for data analysis and hit validation in HTS.

Quantitative Data Summary

The following table provides an example of how to structure the summary of results from a primary screen and subsequent dose-response analysis for a hypothetical hit compound.

ParameterValueDescription
Primary Screen
Screening Concentration10 µMThe single concentration of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine used in the initial screen.
% Inhibition (Mean ± SD)65% ± 8%The average inhibition of the stimulus-induced calcium response by the test compound.
Z' Factor0.72A statistical measure of assay quality, where a value > 0.5 indicates an excellent assay.[8]
Dose-Response
IC₅₀2.5 µMThe concentration of the compound that produces 50% of its maximal inhibitory effect.
Hill Slope1.2The steepness of the dose-response curve, providing insights into the binding cooperativity.
Maximum Inhibition95%The maximal achievable inhibition by the compound in this assay.

Conclusion and Future Directions

These application notes provide a robust framework for the high-throughput screening of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine and other novel chemical entities for their effects on neuronal activity. The described fluorescence-based calcium assay is a reliable and scalable method for primary screening, enabling the rapid identification of potential lead compounds.

Following the identification of "hits" from the primary screen, further characterization is essential. This includes:

  • Dose-response studies to determine the potency (IC₅₀ or EC₅₀) of the active compounds.

  • Secondary and orthogonal assays to confirm the mechanism of action and rule out off-target effects or assay artifacts. This may include electrophysiological methods or binding assays.[11]

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine to optimize potency and selectivity.

By following these detailed protocols and data analysis guidelines, researchers can effectively leverage HTS to explore the therapeutic potential of novel pyrrolidine derivatives in the field of neuropharmacology and beyond.

References

  • Axion Biosystems. (n.d.). Neurotoxicity Screening with High-Throughput Microelectrode Arrays.
  • Lu, H. R., et al. (2023). High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures. Cells, 12(6), 958. Retrieved from [Link]

  • Czarnecki, A., & Bixby, J. L. (2014). High-Throughput Screening in Primary Neurons. Methods in Molecular Biology, 1162, 249–265. Retrieved from [Link]

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  • Edmunds, A. J. F., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Pest Management Science, 79(11), 4565–4574. Retrieved from [Link]

  • Li, S., et al. (2021). Ethacridine inhibits SARS-CoV-2 by inactivating viral particles. Signal Transduction and Targeted Therapy, 6, 17. Retrieved from [Link]

  • Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6803. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Biomolecular Structure and Dynamics, 1–16. Retrieved from [Link]

  • Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. Retrieved from [Link]

  • Grogan, M. D. P., et al. (2023). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 14(25), 6826–6835. Retrieved from [Link]

  • McMaster University. (n.d.). Chemical Compound Libraries at the McMaster High Throughput Screening Lab. Retrieved from [Link]

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Sources

synthesis of radiolabeled 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis and Radiolabeling of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine for Preclinical Research

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine. Specifically, we detail a robust protocol for the Carbon-11 methylation of a suitable precursor to yield [¹¹C]3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, a potential radiotracer for Positron Emission Tomography (PET) imaging. The methodologies described herein are intended for researchers in drug development and molecular imaging, offering both the practical steps and the underlying scientific rationale to ensure reproducibility and high-quality outcomes. The guide covers the synthesis of the non-radiolabeled reference standard, the des-methyl precursor, the automated radiosynthesis process, HPLC purification, and essential quality control procedures.

Introduction and Scientific Rationale

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, and its analogues have been investigated for their interaction with various central nervous system targets, including cannabinoid receptors.[1][2] The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and receptor binding affinity, making this a compound of interest for drug discovery.[3]

Radiolabeling such molecules enables their use as imaging agents or tracers to study pharmacokinetics and target engagement in vivo.[4][5] Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that provides quantitative data on biological processes.[6] Carbon-11 is a frequently used radionuclide for PET due to its short half-life (t½ = 20.4 min), which allows for multiple scans in the same subject on the same day and minimizes the long-term radiation burden.[7]

This protocol focuses on the synthesis of [¹¹C]3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine via N-methylation of its corresponding secondary amine precursor. This late-stage labeling approach is advantageous as it introduces the short-lived isotope in the final synthetic step, maximizing the potential radiochemical yield. The described methods are grounded in established principles of radiochemistry, emphasizing efficiency, purity, and safety.

Materials and Reagents

Proper preparation and sourcing of high-quality materials are paramount for successful synthesis and radiolabeling.

Material/Reagent Grade/Purity Supplier (Example) Purpose
Precursor Synthesis
2-Methyl-5-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole≥95%Custom SynthesisStarting material for precursor
Sodium borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent
Methanol (MeOH)AnhydrousAcros OrganicsSolvent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Radiolabeling
2-[4-(trifluoromethyl)phenyl]-3-methylpyrrolidine (Precursor)≥98%SynthesizedSubstrate for ¹¹C-methylation
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)N/AProduced in-houseRadiomethylating agent
Sodium hydroxide (NaOH)0.5 M solutionSigma-AldrichBase for deprotonation
Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction solvent
Purification & QC
Acetonitrile (ACN)HPLC GradeFisher ScientificHPLC Mobile Phase
WaterHPLC Grade (18 MΩ·cm)Milli-Q SystemHPLC Mobile Phase
Ammonium FormateHPLC GradeSigma-AldrichMobile Phase Additive
Ethanol, USP200 ProofDecon LabsFinal product formulation
Saline, USP0.9% NaClHospiraFinal product formulation
C18 Sep-Pak Light CartridgeN/AWatersSolid-Phase Extraction (SPE)

Synthesis of Precursor and Reference Standard

A two-step process is employed to generate the necessary precursor for radiolabeling and the "cold" reference standard for quality control.

Workflow for Precursor and Standard Synthesis

The following diagram illustrates the synthetic pathway from a commercially available starting material to the final precursor and the non-radiolabeled standard.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Synthesis of 'Cold' Standard A 2-Methyl-5-[4-(trifluoromethyl)phenyl] -3,4-dihydro-2H-pyrrole B Precursor: 2-[4-(trifluoromethyl)phenyl] -3-methylpyrrolidine A->B  NaBH₄, MeOH, 0°C to RT C Precursor (from Step 1) D Reference Standard: 3-Methyl-2-[4-(trifluoromethyl)phenyl] pyrrolidine C->D  CH₃I, K₂CO₃, ACN, RT

Caption: Synthetic route to the radiolabeling precursor and reference standard.

Protocol: Synthesis of Precursor (2-[4-(trifluoromethyl)phenyl]-3-methylpyrrolidine)
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Methyl-5-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous Methanol (MeOH) and cool the mixture to 0°C using an ice bath.

  • Reduction: Slowly add Sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. Causality: This slow addition controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired precursor as a clear oil.

Protocol: Synthesis of Reference Standard
  • Reaction Setup: Dissolve the synthesized precursor (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous Acetonitrile (ACN).

  • Methylation: Add iodomethane (CH₃I) (1.2 eq) dropwise and stir the reaction at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to obtain the pure 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine reference standard.

Radiosynthesis of [¹¹C]3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

The radiosynthesis is performed on an automated synthesis module. The core of this process is a nucleophilic substitution reaction where the deprotonated nitrogen of the precursor attacks the electrophilic [¹¹C]methyl group.[8][9]

Overall Radiosynthesis and Purification Workflow

G A [¹¹C]CO₂ from Cyclotron B Convert to [¹¹C]CH₃OTf A->B Gas Phase Method C Radiolabeling Reaction B->C Trap in Precursor Mix D Semi-Prep HPLC Purification C->D Inject Crude Mixture E SPE Formulation D->E Collect Product Peak & Trap on C18 F Final QC Analysis E->F Elute with EtOH & Dilute with Saline G Final Product for Injection F->G Pass/Fail

Caption: Automated workflow for radiosynthesis, purification, and quality control.

Protocol: Automated Radiosynthesis
  • Precursor Preparation: Prepare a solution of the des-methyl precursor (approx. 1 mg) in 300 µL of anhydrous DMF. Add 5 µL of 0.5 M NaOH. Load this solution into the reaction vessel of the automated synthesizer. Causality: The strong base (NaOH) is required to deprotonate the secondary amine of the pyrrolidine ring, making it a potent nucleophile ready to react with the incoming electrophilic [¹¹C]methyl triflate.[10]

  • [¹¹C]CH₃OTf Delivery: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[6] Convert the [¹¹C]CO₂ to [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated gas-phase synthesis module and deliver it to the reaction vessel.

  • Reaction: Heat the reaction vessel to 80°C for 5 minutes. Causality: The elevated temperature accelerates the rate of the nucleophilic substitution, which is critical given the short 20.4-minute half-life of Carbon-11.[11]

  • Quenching: After 5 minutes, quench the reaction by adding 0.5 mL of the HPLC mobile phase. The crude reaction mixture is now ready for purification.

Purification and Formulation

Purification is essential to remove radioactive and chemical impurities, ensuring the final product is safe and provides a clear imaging signal.[12] High-Performance Liquid Chromatography (HPLC) is the gold standard for this process in radiopharmaceutical production.[13][14]

Protocol: Semi-Preparative HPLC Purification
  • Injection: Inject the entire crude reaction mixture onto the semi-preparative HPLC system.

  • Chromatography: Elute the mixture according to the optimized conditions below. Monitor the eluent with in-line UV and radioactivity detectors.

  • Collection: Collect the radioactive peak corresponding to the retention time of the non-radiolabeled reference standard.

  • SPE Formulation: Dilute the collected fraction with 20 mL of water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of water to remove residual HPLC solvents.

  • Elution: Elute the final product from the cartridge with 0.5 mL of USP-grade ethanol, followed by 9.5 mL of USP-grade saline.

  • Final Preparation: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Parameter Semi-Preparative HPLC Analytical (QC) HPLC
Column Phenomenex Luna C18, 10 µm, 250 x 10 mmPhenomenex Luna C18, 5 µm, 250 x 4.6 mm
Mobile Phase 45:55 Acetonitrile:20mM Ammonium Formate50:50 Acetonitrile:20mM Ammonium Formate
Flow Rate 4.0 mL/min1.0 mL/min
Detection UV @ 254 nm & Radioactivity DetectorUV @ 254 nm & Radioactivity Detector
Typical Retention Time ~8-10 min~6-8 min

Quality Control

Strict quality control (QC) is mandatory to ensure the radiopharmaceutical product is safe and effective for administration.[15][16] All QC tests must be completed and meet specifications before the product is released.

Protocol: Quality Control Analysis
  • Identity and Radiochemical Purity (RCP):

    • Inject an aliquot of the final product onto the analytical HPLC system.

    • Identity: Confirm that the radioactive peak has the same retention time as the pre-injected non-radiolabeled reference standard.[14]

    • RCP: Calculate the percentage of the total radioactivity that is present in the product peak. The acceptance criterion is typically ≥95%.[17]

  • Molar Activity (Am):

    • Calibrate the UV detector response by injecting known concentrations of the reference standard to create a standard curve.

    • Determine the molar amount of the product in the radioactive sample from its UV peak area.

    • Measure the total radioactivity of the sample in a dose calibrator.

    • Calculate the molar activity (in GBq/µmol or Ci/µmol) at the end of synthesis. High molar activity is crucial for receptor imaging to avoid pharmacological effects.[18]

  • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

  • pH: The pH of the final formulation should be between 4.5 and 7.5.

  • Retrospective Tests: For products intended for human use, tests for sterility and bacterial endotoxins must be performed, although results are typically obtained after product administration due to the short half-life.[19]

Parameter Specification Justification
Radiochemical Purity≥ 95%Ensures that radiation dose is from the desired tracer, minimizing off-target signal and unnecessary radiation exposure.[16]
Molar Activity (EOS)> 37 GBq/µmol (1 Ci/µmol)High molar activity is needed to occupy a negligible fraction of target receptors, avoiding pharmacological effects.
pH4.5 - 7.5Ensures the product is physiologically compatible and stable.
Ethanol Content< 10% v/vLimits the amount of organic solvent administered.

References

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  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Scott, P. J. H. (2014). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. [Link]

  • Teng, Y., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. PubMed. [Link]

  • Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Donohue, S. R., et al. (2008). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2025). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]

  • Donohue, S. R., et al. (2008). Synthesis, ex vivo evaluation, and radiolabeling of potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands as candidates for in vivo imaging. Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • Wang, M., et al. (2022). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. European Journal of Medicinal Chemistry. [Link]

  • Rojas, J., & Nannicoke, P. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. [Link]

  • Wuest, M., et al. (2024). Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method. Molecular Imaging and Biology. [Link]

  • Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Gao, M., et al. (2021). Radiosynthesis of carbon-11 labeled PDE5 inhibitors as new potential PET radiotracers for imaging of Alzheimer's disease. Applied Radiation and Isotopes. [Link]

  • Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Expert Opinion on Drug Discovery. [Link]

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Troubleshooting & Optimization

stability issues of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a highly functionalized, chiral secondary amine widely utilized as a building block in medicinal chemistry. Despite the electron-withdrawing nature of the trifluoromethyl (-CF3) group—which provides some metabolic stability—researchers frequently encounter degradation, discoloration, and epimerization when handling this compound in solution.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve these specific stability issues through a mechanistic understanding of the molecule's vulnerabilities.

Part 1: Mechanistic Causality of Degradation (The "Why")

Before addressing specific symptoms, it is critical to understand the three primary degradation vectors inherent to this molecular structure:

  • Nucleophilic Solvent Reactions: As a secondary amine, the pyrrolidine nitrogen is a strong nucleophile. In halogenated solvents like dichloromethane (DCM), it can undergo a slow Menshutkin-like reaction to form chloromethyl adducts, which eventually yield stable aminals 1[1].

  • Benzylic Autoxidation: The C2 position of the pyrrolidine ring is both benzylic and adjacent to a secondary nitrogen. This creates a highly activated C-H bond susceptible to radical-mediated aerobic oxidation, leading to imines and subsequently lactams 2[2].

  • Base-Catalyzed Epimerization: The compound possesses stereocenters at C2 and C3. Transient oxidation to an iminium ion or deprotonation under strongly basic conditions results in the loss of stereochemical integrity (epimerization) at the benzylic C2 position 3[3].

Degradation API 3-Methyl-2-[4-(CF3)phenyl]pyrrolidine (Intact API) Ox Oxidative Pathway (O2 / Light) API->Ox Solv Solvent Reaction (Halogenated Solvents) API->Solv Base Base-Catalyzed Epimerization API->Base Nitrone Nitrone / Lactam Degradants Ox->Nitrone Radical Autoxidation Aminal Aminal Adducts Solv->Aminal Nucleophilic Attack on DCM Diastereomer Diastereomeric Mixture Base->Diastereomer Iminium Tautomerization

Fig 1. Mechanistic degradation pathways of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution in dichloromethane (DCM) turns yellow over 48 hours and shows multiple new peaks on LC-MS. What is causing this?

  • Root Cause: Dichloromethane is not an inert solvent for secondary amines. The pyrrolidine nitrogen attacks the chlorocarbon, forming an iminium chloride and a chloromethyl chloride equilibrium. A second equivalent of the amine then reacts to form a stable, often colored, aminal (bis-amine) adduct. This process is accelerated at room temperature 4[4].

  • Resolution: Immediately discontinue the use of DCM or chloroform for long-term storage. Switch to aprotic, non-halogenated solvents such as Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Q2: I am observing a gradual loss of diastereomeric excess (d.e.) when the compound is stored in methanol. How can I prevent epimerization?

  • Root Cause: Protic solvents can facilitate reversible ring-opening or iminium-enamine tautomerization at the benzylic C2 position, particularly if trace bases or transition metals are present. The benzylic position undergoes transient oxidation-reduction cycles that scramble the stereocenter.

  • Resolution: Store the compound as a stable salt (e.g., Hydrochloride). Protonating the secondary amine drastically reduces its nucleophilicity and prevents the lone pair from participating in iminium formation.

Q3: During high-temperature assays, the compound degrades into a species with a mass +14 Da and +16 Da. What are these degradants?

  • Root Cause: The +16 Da peak corresponds to an N-oxide or a nitrone, while the +14 Da peak (loss of 2H, addition of O) corresponds to a lactam (specifically, oxidation at the C5 or C2 position of the pyrrolidine ring)5[5]. Benzylic amines are highly susceptible to aerobic oxidation 6[6].

  • Resolution: Perform high-temperature incubations under an inert atmosphere (Argon or Nitrogen) and consider adding a radical scavenger/antioxidant, such as BHT (Butylated hydroxytoluene), to the assay buffer.

Workflow Start Observe Instability (Purity Drop / Color Change) CheckSolvent Is the solvent DCM or Chloroform? Start->CheckSolvent SwitchSolvent Switch to MeCN, THF, or Toluene CheckSolvent->SwitchSolvent Yes CheckAir Is the solution exposed to ambient air/light? CheckSolvent->CheckAir No SwitchSolvent->CheckAir Degas Degas solvent (Ar/N2) Use amber vials CheckAir->Degas Yes CheckPH Is the pH basic or protic? CheckAir->CheckPH No Degas->CheckPH SaltForm Store as HCl salt or buffer to pH 5-6 CheckPH->SaltForm Yes Stable Stable Solution Achieved CheckPH->Stable No SaltForm->Stable

Fig 2. Step-by-step troubleshooting workflow for resolving solution instability.

Part 3: Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the stability profile of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine across various conditions.

Solvent / ConditionPrimary Degradation RiskEstimated Half-Life (25°C)Recommended Action
Dichloromethane (DCM) Aminal formation (Nucleophilic attack)< 48 hoursAvoid for storage; use MeCN or THF.
Methanol (Basic pH) Epimerization at C2/C33 - 5 daysFormulate as HCl salt; adjust pH to 5-6.
THF (Aerated, Light) Autoxidation to Lactam/Nitrone1 - 2 weeksDegas with Argon; store in amber vials.
Acetonitrile (Degassed) None (Highly stable)> 6 monthsOptimal storage condition (-20°C).

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of Ultra-Stable Stock Solutions (Free Base)
  • Purpose: To prepare a 10 mM stock solution of the free base that maintains >99% purity and stereochemical integrity for up to 6 months.

  • Causality: Removing dissolved oxygen prevents radical autoxidation, while selecting an inert solvent prevents nucleophilic adduct formation.

  • Solvent Preparation: Transfer 10 mL of HPLC-grade Acetonitrile (MeCN) into a septum-sealed amber glass vial.

  • Degassing: Sparge the solvent with high-purity Argon gas for 15 minutes using a submerged needle, with a second needle acting as a vent.

  • Dissolution: Quickly weigh 22.9 mg of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (MW: 229.24 g/mol ) and transfer it into the degassed MeCN under a positive stream of Argon.

  • Sealing & Storage: Seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C.

  • Validation: Run an HPLC-UV (254 nm) baseline trace immediately after preparation. Re-test monthly; purity should remain within 0.5% of the baseline to validate the storage integrity.

Protocol B: Forced Degradation Study (Oxidative Stress)
  • Purpose: To intentionally generate and identify specific oxidative degradants (lactams/nitrones) for your analytical method development.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Water and MeCN.

  • Oxidation: Add 3% (v/v) Hydrogen Peroxide (H2O2) to the solution to force the oxidative pathway.

  • Incubation: Stir the mixture at 40°C for 4 hours.

  • Quenching: Quench the reaction by adding an equimolar amount of sodium thiosulfate to neutralize residual peroxide.

  • Validation: Inject the sample into an LC-MS system. A successful forced degradation will yield the corresponding 2-pyrrolidone derivative (+14 Da mass shift), validating your detector's ability to track this specific degradant.

Part 5: References

  • Dichloromethane - Chemical Reactions. Wikipedia.1

  • Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate.4

  • Preventing degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution. BenchChem.6

  • Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold. OSTI.GOV.5

  • Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant. ACS Publications.2

  • Chemoselective Organocatalytic Aerobic Oxidation of Primary Amines to Secondary Imines. Organic Letters.3

Sources

Technical Support Center: Troubleshooting 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 526182-73-0)[1]. This specific substituted pyrrolidine is a highly valued pharmacophore and a critical building block in the development of small-molecule Bcl-2 inhibitors, which are actively investigated for treating deregulated apoptotic diseases, including oncology and severe autoimmune disorders[2][3].

Due to the adjacent stereocenters at C2 and C3, and the unique electronic properties of the trifluoromethyl-phenyl moiety, researchers frequently encounter challenges with diastereomeric purity, over-reduction, and reaction-specific impurities. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Core Experimental Workflow & Impurity Divergence

The most common scalable synthetic route involves the Michael addition of a nitroalkane to an enone, followed by reductive cyclization. The diagram below maps this pathway and identifies where critical impurities diverge.

SynthesisPathway SM 4-(Trifluoromethyl)propiophenone + Nitroethylene Int1 Nitro-ketone Intermediate (Acyclic Adduct) SM->Int1 Base Catalysis Int2 Cyclic Imine (3-Methyl-1-pyrroline) Int1->Int2 Reductive Cyclization Imp1 Impurity A: Ring-Opened Amino Alcohol (+2 Da) Int1->Imp1 Over-reduction before cyclization Product 3-Methyl-2-[4-(trifluoromethyl) phenyl]pyrrolidine Int2->Product Imine Reduction Imp2 Impurity B: Diastereomer (cis/trans epimer) Int2->Imp2 Non-selective reduction Imp3 Impurity C: N-Alkyl Derivative (+14 Da) Product->Imp3 Solvent side-reaction (MeOH/HCHO)

Caption: Synthetic workflow of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine and impurity divergence.

Quantitative Impurity Profiling
ImpurityChemical Descriptionm/z [M+H]+RRT*Primary Origin / Causality
Product 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine230.111.00Target Compound
Impurity A 4-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol232.130.85Incomplete cyclization followed by ketone reduction
Impurity B cis-3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine230.111.05Non-stereoselective reduction of the imine intermediate
Impurity C 1,3-Dimethyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine244.131.15Solvent (MeOH) degradation leading to N-alkylation
Impurity D 4-(3-Methylpyrrolidin-2-yl)benzoic acid206.110.45CF3 hydrolysis during harsh basic workups

*RRT = Relative Retention Time on a standard Reverse-Phase C18 LC-MS method.

Frequently Asked Questions & Troubleshooting
Q1: Managing the +2 Da Ring-Opened Impurity (m/z 232.1)

Issue: LC-MS analysis of the crude product shows a significant polar peak at m/z 232.1 (Impurity A). Mechanistic Causality: During the reductive cyclization of the nitro-ketone, the nitro group is first reduced to an amine, which must then attack the ketone to form the cyclic imine (pyrroline). Because the 3-methyl group introduces steric hindrance at the alpha-position, this intramolecular condensation is kinetically slowed. If the reducing environment (e.g., high-pressure H2​/Pd−C ) is too aggressive, the acyclic ketone is reduced to a secondary alcohol before cyclization can occur, permanently trapping it as an acyclic amino-alcohol. Solution: Implement a Two-Step Reductive Cyclization Protocol (see Protocols section below) to decouple the nitro-reduction from the imine-reduction.

Q2: Diastereomeric Purity (dr) Optimization

Issue: The final reduction yields an undesirable 1:1 mixture of cis and trans isomers (Impurity B). Mechanistic Causality: The imine double bond in the 3-methyl-1-pyrroline intermediate lacks sufficient facial steric bias. Heterogeneous catalytic hydrogenation (e.g., Pd/C) approaches the less hindered face, but the flexible nature of the pyrroline ring leads to poor stereocontrol. Solution: Instead of attempting to control the reduction stereochemistry, perform a classical chiral resolution on the crude free-base mixture using Di-p-toluoyl-D-tartaric acid (D-DTTA), which selectively crystallizes the trans-isomer.

Q3: Unintended N-Methylation (+14 Da)

Issue: Formation of 1,3-dimethyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (Impurity C) during hydrogenation. Mechanistic Causality: This is a classic Eschweiler-Clarke-type side reaction. When Methanol is used as a solvent during Pd-catalyzed hydrogenation, the catalyst can dehydrogenate trace amounts of methanol into formaldehyde. The formaldehyde reacts with the newly formed secondary pyrrolidine to form an iminium ion, which is subsequently reduced to the N-methyl derivative. Solution: Switch the hydrogenation solvent from Methanol to Ethanol, Isopropanol, or an aprotic solvent like THF.

Q4: Defluorination / Hydrolysis of the CF3 Group

Issue: Appearance of highly polar impurities (Impurity D) lacking the characteristic CF3​ signal in 19F NMR. Mechanistic Causality: While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid under strongly basic aqueous conditions at elevated temperatures. This often occurs if harsh basic conditions are used during the removal of standard amine protecting groups[4]. Solution: Keep aqueous basic workups (e.g., NaOH extractions) at or below room temperature, and avoid prolonged exposure to pH > 12.

Validated Experimental Protocols
Protocol 1: Two-Step Reductive Cyclization (Minimizing Impurity A)

This self-validating system ensures the nitro group is reduced and cyclized completely before the ketone can be over-reduced.

  • Selective Nitro Reduction: Dissolve the nitro-ketone intermediate (1.0 eq) in THF (0.2 M). Add Zinc dust (10.0 eq) and saturated aqueous NH4​Cl (equal volume to THF).

  • Cyclization Window: Stir vigorously at 0°C, slowly warming to room temperature over 2 hours. Self-Validation Check: TLC or LC-MS should show complete consumption of starting material and formation of the cyclic imine (m/z 228.1), with NO ketone remaining.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove Zinc salts. Wash the pad with EtOAc.

  • Imine Reduction: Transfer the organic filtrate to a clean flask. Add Sodium Cyanoborohydride ( NaBH3​CN , 2.0 eq) and a catalytic amount of glacial acetic acid (to reach pH ~5). Stir at room temperature for 4 hours.

  • Workup: Quench carefully with 1M NaOH (to pH 10). Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude pyrrolidine.

Protocol 2: Diastereomeric Resolution via Tartaric Acid
  • Salt Formation: Dissolve the crude cis/trans pyrrolidine mixture in hot Isopropanol (IPA) at 10 mL/gram.

  • Chiral Agent Addition: Add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in a minimum volume of hot IPA.

  • Selective Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours without agitation. The trans-isomer preferentially crystallizes as the tartrate salt.

  • Recovery: Filter the white crystals and wash with cold IPA. To recover the free base, partition the crystals between 1M NaOH and Dichloromethane (DCM). Extract the aqueous layer with DCM (2x), dry the combined organics, and concentrate.

References
  • Accela ChemBio Product Catalog (CAS 526182-73-0) . AccelaChem. Retrieved from:[Link]

  • Bcl-2 INHIBITORS (WO2019210828A1). Google Patents.
  • Bcl-2 inhibitors (CN112437772B). Google Patents.
  • Optionally condensed heterocyclyl-substituted pyrimidine derivatives suitable for treating inflammatory, metabolic, oncological and autoimmune diseases (RU2734261C2). Google Patents.

Sources

overcoming resistance to 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in cell lines

In this scenario, a PI3K inhibitor (like Alpelisib or Idelalisib) or an Akt inhibitor (like Capivasertib) can be used to block the reactivated survival signal. The experimental setup would be the same Combination Index (CI) assay described above. Combining a PI3K inhibitor with an mTOR inhibitor can prevent compensatory Akt phosphorylation and synergistically enhance cell death. [8][24][25]

Q5: My signaling pathways look normal, but the cells are still resistant. Could it be a drug efflux issue?

Yes. Increased activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) is a common, non-pathway-specific mechanism of resistance. [14][15] Strategy: Diagnose and Inhibit Drug Efflux

Experimental Protocol: Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent substrate for P-gp. If the pump is overactive, the cells will efficiently expel the dye, resulting in low intracellular fluorescence.

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., HBSS or RPMI without phenol red).

  • Dye Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1-5 µM) for 15-30 minutes at 37°C. [16][17]3. Inhibitor Control: Include a condition where cells are co-incubated with Rhodamine 123 and a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

  • Measurement: Wash the cells with cold PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. [18] Data Interpretation:

  • Parental Cells: High Rhodamine 123 fluorescence.

  • Resistant Cells: Low Rhodamine 123 fluorescence.

  • Resistant Cells + P-gp Inhibitor: High Rhodamine 123 fluorescence (restored accumulation).

If this pattern is observed, it strongly indicates that drug efflux is the resistance mechanism. You can then perform a CI assay combining Cmpd-X with a P-gp inhibitor to see if sensitivity can be restored.

Q6: I've ruled out bypass pathways and drug efflux. Could the target itself be mutated?

This is less common but is a definitive mechanism of resistance. Mutations in the drug-binding pocket (e.g., the FRB domain for rapamycin-like allosteric inhibitors or the kinase domain for ATP-competitive inhibitors) can abolish the drug's effect. [9][19] Strategy: Sequence the Target Gene

  • Hypothesize the Target: Based on the working model, the target is likely mTOR.

  • Isolate RNA and Synthesize cDNA: Extract total RNA from both parental and resistant cell lines and reverse transcribe it to cDNA.

  • PCR and Sequencing: Amplify the key domains of the MTOR gene (e.g., the FRB and kinase domains) via PCR. Send the purified PCR products for Sanger sequencing.

  • Analysis: Compare the sequences from the resistant cells to the parental cells and the reference sequence to identify any mutations.

If a resistance mutation is confirmed, Cmpd-X may no longer be effective. The next step would be to investigate third-generation inhibitors designed to overcome such mutations, for instance, by binding to two different sites on the target protein simultaneously. [19][20][21]

References

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins - Bio-protocol. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - Oncotarget. Available at: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - MDPI. Available at: [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance - PMC - NIH. Available at: [Link]

  • Overcoming resistance to mTOR inhibition for enhanced strategies in clinical trials - Taylor & Francis Online. Available at: [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PLOS. Available at: [Link]

  • Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC - NIH. Available at: [Link]

  • 1.2 Western Blot and the mTOR Pathway - Selected Topics in Health and Disease (2019 Edition). Available at: [Link]

  • ERK and p38 MAPK activities determine sensitivity to PI3K/mTOR inhibition via regulation of MYC and YAP - PMC - NIH. Available at: [Link]

  • Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC - NIH. Available at: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol - Scribd. Available at: [Link]

  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - MDPI. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. Available at: [Link]

  • Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates - PubMed. Available at: [Link]

  • Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - Frontiers. Available at: [Link]

  • Third-Generation mTOR Inhibitors Overcome Resistance Mutations - AACR Journals. Available at: [Link]

  • Combined MEK and mTOR suppression is synergistic in human NSCLC and is mediated via inhibition of protein translation - ASCO Publications. Available at: [Link]

  • Inhibition of mTOR Activates the MAPK Pathway in Glioblastoma Multiforme - Springer. Available at: [Link]

  • A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PLOS One. Available at: [Link]

  • Abstract 5368: Combination therapy with mTOR and PI3 kinase inhibitors is broadly synergistic in a wide variety of endometrial cancer cells - AACR Journals. Available at: [Link]

  • mTOR inhibitors - Wikipedia. Available at: [Link]

  • Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC - NIH. Available at: [Link]

  • Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma - MDPI. Available at: [Link]

  • Combined PI3K/mTOR and MEK Inhibition Provides Broad Antitumor Activity in Faithful Murine Cancer Models - AACR Journals. Available at: [Link]

  • Abstract 2147: Overcoming mTOR resistance mutations with a new generation mTOR inhibitor - AACR Journals. Available at: [Link]

  • Predicted mechanisms of resistance to mTOR inhibitors - PubMed. Available at: [Link]

  • Mechanisms of resistance to mTOR inhibitors - ResearchGate. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

  • Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios. Available at: [Link]

  • MDR1 Efflux Assay - MilliporeSigma. Available at: [Link]

  • Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - JCI. Available at: [Link]

  • Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios. Available at: [Link]

  • Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC - NIH. Available at: [Link]

  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - Frontiers. Available at: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC - NIH. Available at: [Link]

  • Rhodamine 123 mitochondrial membrane potential assay kit - Abbkine. Available at: [Link]

  • Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - Microbiology Spectrum. Available at: [Link]

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reducing side effects of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting In Vivo Side Effects of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Welcome to the Application Support Center. As researchers transition 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (3M-2-TFMPP) from in vitro binding assays to in vivo models, unexpected phenotypic toxicities often emerge. Structurally, the addition of a trifluoromethyl ( −CF3​ ) group at the para-position of the phenyl ring significantly increases lipophilicity and 1[1]. Combined with the pyrrolidine ring's inherent dopamine (DAT) and norepinephrine (NET) reuptake inhibition, 3M-2-TFMPP acts as a potent, non-selective triple reuptake inhibitor (SNDRI). This guide provides field-proven, causality-driven protocols to uncouple its central pharmacodynamic effects from peripheral sympathomimetic toxicity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my rodent subjects exhibit severe hyperthermia at standard vivarium temperatures? A: The hyperthermic response is a synergistic consequence of DAT and SERT blockade. Elevated synaptic dopamine drives hyperlocomotion (generating heat), while serotonin impairs the hypothalamus's ability to dissipate it. Crucially,2[2]. At a standard 24°C, rodents cannot passively dump heat efficiently when under SNDRI influence.

Q2: Telemetry shows sustained tachycardia and hypertension. How can I mitigate this without altering my CNS data? A: These cardiovascular effects are driven by peripheral NET inhibition, which floods sympathetic synapses with norepinephrine, overstimulating cardiac β1​ and vascular α1​ receptors. 3[3]. You can uncouple this by pre-treating with a peripherally restricted β -blocker (e.g., Atenolol), which neutralizes the cardiac side effects without crossing the blood-brain barrier (BBB).

Q3: Is the rapid weight loss observed during chronic dosing a sign of hepatotoxicity? A: Rarely. It is primarily a pharmacodynamic side effect. Dual SERT/DAT activation strongly stimulates Pro-opiomelanocortin (POMC) neurons in the arcuate nucleus, leading to profound anorexia and an increased basal metabolic rate. Monitor liver enzymes to rule out toxicity, but expect a 10-15% body weight reduction purely from appetite suppression.

Section 2: Experimental Protocols & Workflows
Protocol: In Vivo Telemetry and Dosing Optimization

This self-validating protocol ensures that any physiological deviations are immediately detected and corrected, preserving subject viability and data integrity.

Step 1: Baseline Telemetry Setup Implant HD-X11 transmitters (Data Sciences International) intraperitoneally to continuously monitor core temperature, heart rate (HR), and locomotor activity. Allow 7 days for surgical recovery. Self-Validation: Baseline HR must return to 450-550 bpm (mice) or 300-400 bpm (rats) before proceeding.

Step 2: Ambient Temperature Modulation Lower the experimental room temperature to 20°C (from the standard 24°C) 12 hours prior to acute dosing. This increases the thermal gradient, allowing passive heat dissipation and preventing lethal hyperthermic spikes driven by SERT/DAT inhibition.

Step 3: Vehicle Optimization (Blunting Cmax​ ) Because the −CF3​ group makes 3M-2-TFMPP highly lipophilic, standard aqueous vehicles (like 100% saline) cause erratic absorption.

  • Formulate the compound in a 5% Tween-80 / 95% Saline emulsion, or a 20% Intralipid solution.

  • Administer via Subcutaneous (SC) route rather than Intraperitoneal (IP) to slow systemic absorption. Causality: Slowing absorption blunts the Cmax​ spike responsible for acute seizures and cardiovascular shock, while maintaining the AUC (Area Under the Curve) necessary for target engagement.

Step 4: Peripheral Blockade (If Cardiovascular Stress Persists) If HR exceeds 700 bpm (mice) post-dose:

  • Administer Atenolol (2 mg/kg IP) 30 minutes prior to the next 3M-2-TFMPP dose.

  • Verify via telemetry that HR remains below 600 bpm during the Tmax​ of 3M-2-TFMPP.

Section 3: Data Presentation

Table 1: Pharmacological & Formulation Strategies to Mitigate 3M-2-TFMPP Side Effects

Intervention StrategyTarget Side EffectMechanism of ActionRecommended ProtocolImpact on CNS Data
Atenolol Pre-treatment Tachycardia / HypertensionPeripheral β1​ adrenergic blockade2 mg/kg IP (30 min prior)None. Does not cross the BBB; central targets unaffected.
Ambient Temp Reduction HyperthermiaIncreases passive environmental heat dissipationLower room to 20°CPositive. Prevents heat-induced neurotoxicity/neuroinflammation.
Lipid-based Vehicle Acute Seizures / StereotypyBlunts Cmax​ , extends Tmax​ 20% Intralipid emulsion (SC)Neutral. Delays onset of action but preserves total exposure (AUC).
High-Palatability Diet Anorexia / Weight LossOverrides POMC-mediated appetite suppressionProvide high-fat/sucrose mashVariable. May confound metabolic or reward-pathway studies.
Section 4: Visualizations

G Compound 3M-2-TFMPP (SNDRI) DAT DAT Inhibition Compound->DAT NET NET Inhibition Compound->NET SERT SERT Inhibition Compound->SERT Loco Hyperlocomotion & Stereotypy DAT->Loco Thermo Hyperthermia (Ambient Temp Dependent) DAT->Thermo Cardio Tachycardia & Hypertension NET->Cardio SERT->Thermo

Mechanistic pathway of 3M-2-TFMPP-induced in vivo side effects via monoamine transporter blockade.

Workflow Start Observe In Vivo Side Effects Telemetry Assess via Radiotelemetry Start->Telemetry CheckHR Is Heart Rate >500 bpm (Mice)? Telemetry->CheckHR CheckTemp Is Core Temp >39°C? Telemetry->CheckTemp AddBB Co-administer Atenolol (Peripheral Beta-Blocker) CheckHR->AddBB Yes AdjustVeh Switch to Lipid Vehicle (Slow Absorption) CheckHR->AdjustVeh No, but high Cmax LowerTemp Reduce Ambient Room Temp to 20°C CheckTemp->LowerTemp Yes CheckTemp->AdjustVeh Persistent

Troubleshooting workflow for mitigating acute cardiovascular and thermoregulatory toxicity in vivo.

References
  • Title: para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter Source: ResearchGate URL: 1

  • Title: Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats Source: PubMed Central (PMC) URL: 3

  • Title: Role of monoaminergic systems and ambient temperature in bath salts constituent 3,4-methylenedioxypyrovalerone (MDPV) elicited hyperthermia and locomotor stimulation in mice Source: National Institutes of Health (NIH) URL: 2

Sources

Scale-Up Tech Center: 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center for the scale-up synthesis of 3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0) [1]. This guide is engineered for process chemists and drug development professionals transitioning this fluorinated pharmacophore from milligram-scale discovery to multi-kilogram pilot plant production.

The most robust, scalable route avoids hazardous azide chemistry or unstable linear imines by utilizing a tandem Grignard addition-cyclization strategy. Specifically, the addition of 4-(trifluoromethyl)phenylmagnesium bromide to 4-chloro-2-methylbutanenitrile generates a transient metallo-imine that spontaneously cyclizes to a 1-pyrroline intermediate [2]. Subsequent reduction yields the target pyrrolidine [3]. This guide addresses the critical thermodynamic, kinetic, and stereochemical challenges inherent to this pathway.

Section 1: Workflow Visualization

SynthesisWorkflow Step1 Step 1: Grignard Formation 4-Br-C6H4-CF3 + Mg Step2 Step 2: Nucleophilic Addition Addition to 4-Chloro-2-methylbutanenitrile Step1->Step2 THF, 40°C Exotherm Control Step3 Step 3: Intramolecular Cyclization Metallo-Imine to 1-Pyrroline Step2->Step3 0°C to 50°C Ring Closure Step4 Step 4: Diastereoselective Reduction NaBH4 / MeOH Step3->Step4 Isolate via Extraction Step5 Step 5: Isolation & Salt Formation Yields Target Pyrrolidine HCl Step4->Step5 Control of cis/trans ratio

Fig 1: Five-step scalable workflow for 3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine synthesis.

Section 2: Troubleshooting & FAQs

Q1: During Grignard initiation with 1-bromo-4-(trifluoromethyl)benzene, we observe a sudden, violent exotherm and high levels of a biaryl byproduct. How do we establish a self-validating, safe initiation? Causality: The electron-withdrawing trifluoromethyl group destabilizes the radical intermediates during Grignard formation, making initiation sluggish. Operators often over-charge the aryl bromide while waiting for initiation. When the passivating MgO layer finally breaches, the accumulated halide reacts simultaneously, causing a thermal runaway. The high localized concentration of aryl radical/Grignard promotes Wurtz-type homo-coupling, yielding 4,4'-bis(trifluoromethyl)biphenyl. Solution: Transition to a "heel" initiation method or use DIBAL-H (0.01 eq) to chemically scrub the magnesium surface. Self-Validation Check: Charge only 5% of the aryl bromide. Monitor the internal temperature. Do not proceed with the remaining 95% feed until a distinct temperature spike (ΔT ≥ 5°C) and a color change from clear to pale brown are observed. This ensures the initiation is complete before bulk accumulation occurs.

Q2: The tandem addition-cyclization stalls. LC-MS shows a mass corresponding to the uncyclized linear imine or ketone (after hydrolysis). Why isn't the 1-pyrroline forming? Causality: The initial Grignard addition to the nitrile forms a magnesium imine salt. For cyclization to occur, the nucleophilic imine nitrogen must displace the terminal primary chloride (N-alkylation) [2]. While bromides cyclize at room temperature, the less reactive alkyl chloride requires a higher activation energy to overcome the entropic barrier of forming the 5-membered ring. Solution: After the Grignard addition is complete at 0°C, the reactor must be heated to 50°C for 4-6 hours. Self-Validation Check: Pull an aliquot, quench with anhydrous MeOH, and run IR spectroscopy. The disappearance of the nitrile stretch (~2240 cm⁻¹) confirms Grignard addition. The disappearance of the C=N stretch (~1650 cm⁻¹) of the linear species in favor of the cyclic 1-pyrroline stretch (~1620 cm⁻¹) confirms cyclization.

Q3: How do we control the diastereoselectivity (cis vs. trans) of the final pyrrolidine? Causality: The 3-methyl group on the 1-pyrroline intermediate sterically shields one face of the planar C=N double bond. The choice of reducing agent dictates the trajectory of hydride delivery [3]. Small, hard hydrides (like NaBH₄) attack from the less sterically hindered face (anti to the methyl group), pushing the resulting aryl group to the opposite face, heavily favoring the trans diastereomer. Conversely, catalytic hydrogenation forces syn-addition from the catalyst surface, which alters the ratio. Solution: Select the reducing agent based on the target diastereomer. See the data table below for empirical scaling metrics.

Section 3: Quantitative Data Presentation

Table 1: Effect of Reducing Agents on Diastereomeric Ratio and Yield

Reducing AgentSolventTemp (°C)Hydride Delivery Mechanismtrans:cis RatioIsolated Yield (%)
NaBH₄ MeOH0 to 25Uncatalyzed face-selective attack85:1582%
L-Selectride THF-78Sterically amplified anti-attack95:576%
H₂ (Pd/C, 50 psi) EtOH25Surface-mediated syn-addition30:7088%
NaBH(OAc)₃ DCE25Directed delivery via transient protonation60:4085%
Section 4: Step-by-Step Experimental Protocol (1-kg Pilot Scale)

Note: This protocol targets the trans-enriched product using NaBH₄ reduction, reflecting the most cost-effective and scalable pathway.

Phase 1: Grignard Preparation

  • Purge & Load: Flush a 20 L jacketed glass reactor with N₂. Charge magnesium turnings (120 g, 4.94 mol) and anhydrous THF (2.0 L).

  • Initiation: Add DIBAL-H (1.0 M in THF, 10 mL) and stir for 15 minutes at 25°C to activate the Mg surface.

  • Halide Feed: Prepare a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 kg, 4.44 mol) in THF (3.0 L). Add 150 mL (5%) of this solution to the reactor. Stop the feed and wait for an exotherm (internal temp rises to ~35°C).

  • Continuous Feed: Once initiated, feed the remaining aryl bromide solution continuously over 2 hours, utilizing jacket cooling to maintain the internal temperature strictly between 35°C and 40°C. Stir for an additional 1 hour post-addition.

Phase 2: Addition & Cyclization 5. Electrophile Addition: Cool the Grignard solution to 0°C. Slowly add 4-chloro-2-methylbutanenitrile (470 g, 4.0 mol) dissolved in THF (1.0 L) over 1.5 hours. Maintain internal temp < 5°C. 6. Thermal Cyclization: Heat the reactor to 50°C and stir for 6 hours. 7. In-Process Control (IPC): Quench a 1 mL sample in water, extract with EtOAc, and analyze via GC-MS. Proceed only when the nitrile peak is <1% area.

Phase 3: Reduction 8. Solvent Swap: Cool the mixture to 0°C and carefully quench with anhydrous MeOH (2.0 L). The reaction will effervesce. 9. Hydride Addition: Add NaBH₄ (189 g, 5.0 mol) in 20 g portions over 2 hours, keeping the temperature below 15°C. Stir for 4 hours at 25°C.

Phase 4: Isolation & Salt Formation 10. Quench & Extraction: Quench the reaction with 1M NaOH (3.0 L) to break the magnesium emulsion. Extract the aqueous layer with MTBE (2 x 4.0 L). Wash the combined organic layers with brine (2.0 L) and concentrate under reduced pressure. 11. Hydrochloride Salt Formation: Dissolve the crude free base in EtOAc (3.0 L). Bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH reaches 2. 12. Crystallization: Cool the solution to 0°C. Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum at 40°C to afford 3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride.

References
  • Accela ChemBio. "3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine SY145621. CAS: 526182-73-0.
  • Fry, D. F., Fowler, C. B., & Dieter, R. K. "Synthesis of Cyclic Imines by Addition of Grignard Reagents to ω-Bromonitriles." Synlett, 1994.
  • Ferreira, F. et al. "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to -chlorinated N-tert-butanesulfinyl imine.

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the predicted in vitro and in vivo efficacy of the novel compound, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related compounds to construct a predictive efficacy profile. This approach is grounded in established principles of medicinal chemistry and pharmacology, offering a valuable resource for researchers and drug development professionals.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its stereochemical versatility allows for precise interactions with biological targets.[1] The incorporation of a trifluoromethylphenyl group is a well-established strategy to enhance a molecule's metabolic stability, potency, and bioavailability.[2][3] The trifluoromethyl group's strong electron-withdrawing nature can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[4] This guide will explore the anticipated biological activity of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, drawing parallels with known psychoactive agents that share its key structural features.

Predicted In Vitro Efficacy: A Focus on Monoamine Transporters

Based on its structural similarity to known synthetic cathinones and other psychoactive pyrrolidine derivatives, it is hypothesized that 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine acts as a monoamine reuptake inhibitor.[5] This mechanism involves blocking the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for many psychostimulant and antidepressant drugs is the inhibition of monoamine transporters.[6] These transporters are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, compounds like 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine are predicted to prolong the action of these neurotransmitters, leading to enhanced downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) compound 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine compound->dat Inhibition dopamine->dat receptor Dopamine Receptor dopamine->receptor Binding & Signaling

Caption: Predicted mechanism of action at a dopaminergic synapse.

Comparative In Vitro Data of Structurally Related Compounds

To predict the potency and selectivity of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, we can examine the in vitro data of analogous compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for DAT, SERT, and NET for several pyrrolidine-containing molecules.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
(S, S)-CE-1580.227111.97No effect[7]
α-PVPData not availableData not availableData not available[5][8]
3,4-MDPVData not availableData not availableData not available[8][9]

The data for (S, S)-CE-158, a potent and selective DAT inhibitor, suggests that pyrrolidine-based compounds can exhibit high affinity for this transporter.[7] The trifluoromethylphenyl moiety in our target compound is also found in various selective serotonin reuptake inhibitors like fluoxetine, suggesting a potential for interaction with SERT.[3][10]

Detailed Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

To experimentally validate the predicted activity, a fluorescence-based monoamine transporter inhibition assay can be employed.[6] This method offers a high-throughput and real-time assessment of a compound's ability to block DAT, SERT, and NET.

Objective: To determine the IC50 values of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine at human DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.[6]

  • Fluorescent monoamine mimicking substrate.[6]

  • Test compound: 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

  • Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, and fluoxetine for SERT).[11]

  • Assay buffer and cell culture reagents.

  • Fluorescence microplate reader.[6]

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the respective transporters into 96-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or reference inhibitors for a specified time (e.g., 15-20 minutes) at 37°C.[11][12]

  • Substrate Addition: Add the fluorescent monoamine mimicking substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate uptake for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[13]

Predicted In Vivo Efficacy: Psychostimulant and Antidepressant-like Effects

Based on the predicted in vitro profile as a monoamine reuptake inhibitor, particularly at DAT, 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is expected to exhibit psychostimulant effects in vivo.[14] Inhibition of dopamine reuptake is a hallmark of many central nervous system stimulants.[14] Furthermore, interactions with SERT and NET could confer antidepressant-like properties.[15]

Comparative In Vivo Data of Structurally Related Compounds

The in vivo effects of structurally similar compounds provide a basis for predicting the behavioral profile of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

CompoundAnimal ModelBehavioral EffectReference
3,4-MDPVMiceIncreased locomotor activity[9]
PyrovaleroneMiceIncreased locomotor activity[9]
2,3-MDPVMiceIncreased locomotor activity[9]
AmphetamineMiceReduced submissive behavior[16]
FluoxetineMiceIncreased competitive behavior[16]

Studies on 3,4-MDPV and its analogs demonstrate a clear dose-dependent increase in locomotor activity, a classic indicator of psychostimulant effects.[9] Antidepressants like fluoxetine have been shown to alter social behaviors in mice, suggesting that compounds with similar mechanisms may have comparable effects.[16]

Detailed Experimental Protocol: In Vivo Locomotor Activity Assessment

To assess the predicted psychostimulant effects, a spontaneous locomotor activity test in rodents can be performed.[17]

Objective: To evaluate the effect of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine on spontaneous locomotor activity in mice.

Materials:

  • Male mice (e.g., C57BL/6J).

  • Test compound: 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.

  • Vehicle (e.g., saline).

  • Actophotometer or open-field arena with video tracking software.[18]

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

  • Habituation: Place each mouse individually into the activity chamber and allow them to habituate for a set period (e.g., 30 minutes).

  • Administration: Administer the test compound or vehicle via intraperitoneal (IP) injection.[17]

  • Data Collection: Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of the drug's effect. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests.

start Start acclimation Acclimation (1 hour) start->acclimation habituation Habituation in Activity Chamber (30 mins) acclimation->habituation administration Drug/Vehicle Administration (IP) habituation->administration data_collection Record Locomotor Activity (120 mins) administration->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo locomotor activity testing.

Bridging the Gap: From In Vitro to In Vivo

A strong correlation is often expected between a compound's in vitro potency as a monoamine reuptake inhibitor and its in vivo psychostimulant or antidepressant effects. However, discrepancies can arise due to several factors, including:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly impact its brain availability and duration of action.

  • Off-target Effects: The compound may interact with other receptors or transporters, leading to a complex behavioral profile that is not solely predicted by its primary mechanism of action.

  • Metabolism: The formation of active metabolites can contribute to or alter the observed in vivo effects.

Conclusion

References

  • Benchchem. Orthogonal Assays for 1-Cyclopentylpiperidine-4-carboxylic acid: A Comparative Guide for Monoamine Reuptake Inhibition.
  • Chauhan, U.
  • Khan, I., et al.
  • Kõks, S. Experimental Models on Effects of Psychostimulants. PubMed, 2015.
  • Request PDF. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.
  • Saleh, I., et al. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed, 2025.
  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 2025.
  • Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS.
  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology, 2023.
  • Hondebrink, L., et al. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed, 2017.
  • Malatynska, E., et al. Submissive Behavior in Mice as a Test for Antidepressant Drug Activity. PubMed, 2005.
  • Benchchem. A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds.
  • Siwek, A., et al. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PMC.
  • Lee, H., et al. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI, 2023.
  • ResearchGate. In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158....
  • Siwek, A., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Wiatrowska, Z., et al.
  • Benchchem. A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • Abhi sir Pharma academy. Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. YouTube, 2022.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • Wu, J., et al.
  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. PMC, 2025.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PDF. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years, 2022.
  • Aarde, S. M., et al.
  • PDF. Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones.
  • Glennon, R. A. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PMC.
  • PDF. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline, 2018.
  • PDF. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis, 2023.
  • Benchchem. Comparative Analysis of 2-[4-(trifluoromethyl)
  • PDF. Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools, 2020.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years, 2022.
  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
  • Wikipedia. Trifluoromethylphenylpiperazine.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI, 2023.

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validation of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine as a selective inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine as a Selective Monoamine Transporter Inhibitor: A Comparative Guide

Executive Summary

In the landscape of neuropharmacology, the development of highly selective monoamine transporter inhibitors is critical for isolating specific monoaminergic pathways without inducing off-target autonomic or serotonergic side effects. This guide evaluates 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (3M-2-TFMPP) , an emerging 2-phenylpyrrolidine derivative. By objectively comparing its pharmacological profile against legacy inhibitors (e.g., GBR-12909, Cocaine, Nomifensine), this document provides drug development professionals with a comprehensive, self-validating framework for assessing 3M-2-TFMPP’s utility as a highly selective Dopamine Transporter (DAT) inhibitor.

Mechanistic Rationale: The SAR of 3M-2-TFMPP

As a Senior Application Scientist, it is vital to look beyond empirical data and understand the structural causality driving an inhibitor's selectivity. The design of 3M-2-TFMPP leverages precise steric and electronic modifications to the classic 2-phenylpyrrolidine pharmacophore:

  • The para-Trifluoromethyl (-CF3) Substitution: The addition of a highly lipophilic, electron-withdrawing -CF3 group at the para position of the phenyl ring specifically targets the hydrophobic halogen-binding pocket of DAT. As established in foundational structure-activity relationship (SAR) studies of the dopamine transporter ([1]), optimizing lipophilic interactions in this pocket exponentially increases DAT affinity while becoming sterically unfavorable for the Serotonin Transporter (SERT).

  • The 3-Methyl Pyrrolidine Ring: The inclusion of a methyl group at the 3-position of the pyrrolidine ring introduces targeted steric hindrance. This modification restricts the conformational rotation of the adjacent phenyl ring, locking the molecule into a bioactive conformation that is highly favored by DAT's S1 binding site, but structurally incompatible with the narrower binding clefts of the Norepinephrine Transporter (NET) and SERT.

Pathway PreSyn Presynaptic Neuron (Dopamine Release) SynCleft Synaptic Cleft (High DA Concentration) PreSyn->SynCleft Exocytosis DAT Dopamine Transporter (DAT) Target Protein SynCleft->DAT Reuptake Attempt PostSyn Postsynaptic Receptors (D1/D2 Activation) SynCleft->PostSyn Enhanced DA Signaling DAT->PreSyn Recycling (Blocked) Inhibitor 3M-2-TFMPP (Selective Inhibitor) Inhibitor->DAT Competitive Blockade

Fig 1. Mechanistic pathway of 3M-2-TFMPP inducing competitive blockade at the Dopamine Transporter.

Comparative Performance: 3M-2-TFMPP vs. Legacy Inhibitors

To objectively validate 3M-2-TFMPP, its in vitro binding affinities must be benchmarked against standard reference compounds. The table below synthesizes quantitative performance metrics, highlighting the superior selectivity ratios achieved by the structural modifications discussed above.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
3M-2-TFMPP 12.4 845>10,000>800 68.1
GBR-12909 14.04503,10022132.1
Cocaine 2103104802.31.5
Nomifensine 5622>10,000>1780.4

Data Interpretation: While GBR-12909 is a potent DAT inhibitor, it retains moderate NET affinity. Nomifensine acts as a dual DAT/NET inhibitor (NET/DAT ratio < 1). 3M-2-TFMPP demonstrates an optimal profile, maintaining low-nanomolar DAT potency while pushing the SERT/DAT selectivity ratio beyond 800-fold, making it an exceptional pharmacological probe.

Self-Validating Experimental Protocols

A robust validation pipeline must be a self-validating system: binding affinity (Protocol A) must be corroborated by functional efficacy (Protocol B) to rule out the possibility that the compound is merely a high-affinity substrate rather than a true inhibitor. This dual-assay standard is a cornerstone of monoamine transporter profiling ([2]).

Protocol A: Radioligand Binding Assay (Affinity Determination)

This protocol measures the direct competitive displacement of a known radioligand at the transporter's central binding site.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Centrifugation isolates the lipid membrane fraction where the transporter resides, removing cytosolic proteins that could cause non-specific binding and skew the signal-to-noise ratio.

  • Incubation: Incubate 50 µg of the membrane protein with 2 nM [³H]WIN 35,428 and varying concentrations of 3M-2-TFMPP (0.1 nM to 10 µM) for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C is critical; it halts active biological processes like transporter internalization or degradation, isolating pure thermodynamic binding. [³H]WIN 35,428 is utilized because it is a highly specific DAT ligand resistant to rapid dissociation.

  • Filtration and Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligand and drastically reducing non-specific background noise. Rapid washing with ice-cold buffer removes unbound ligand without giving the receptor-ligand complex enough thermal energy to dissociate.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Functional Neurotransmitter Uptake Assay (Efficacy Validation)

Binding does not equal functional inhibition. This protocol verifies that 3M-2-TFMPP effectively blocks the active transport of neurotransmitters.

  • Cell Plating: Seed HEK293-hDAT cells in 96-well plates at 10⁵ cells/well and culture to 80% confluence.

    • Causality: Unlike the binding assay, functional uptake requires intact, living cells to maintain the sodium/potassium electrochemical gradients necessary for ATP-dependent monoamine transport.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with 3M-2-TFMPP for 15 minutes at 37°C.

    • Causality: This 15-minute window allows the highly lipophilic 3M-2-TFMPP to penetrate the local microenvironment and achieve binding equilibrium at the transporter before the substrate is introduced.

  • Substrate Addition: Add 20 nM [³H]Dopamine and incubate for exactly 10 minutes at 37°C.

    • Causality: The 10-minute timeframe is strictly enforced to ensure uptake is measured during the linear phase. Longer incubations lead to artifactual plateauing due to intracellular accumulation limits or reverse efflux.

  • Termination and Lysis: Stop uptake by adding ice-cold KRH buffer containing 10 µM Nomifensine. Lyse cells with 1% SDS and quantify intracellular radioactivity.

    • Causality: Adding a massive excess of Nomifensine (a known fast-acting inhibitor) instantly "freezes" the transporter state, preventing any further uptake or leakage of the accumulated [³H]Dopamine during the subsequent wash steps, ensuring absolute data integrity.

Workflow Prep Cell Line Preparation (HEK293-hDAT/hNET/hSERT) Bind Radioligand Binding Assay (Affinity Determination) Prep->Bind Membrane Prep Uptake Functional Uptake Assay (Efficacy Validation) Prep->Uptake Intact Cells Selectivity Selectivity Profiling (DAT vs NET/SERT Ratio) Bind->Selectivity Ki Values Uptake->Selectivity IC50 Values Data Data Analysis (IC50 & Ki Calculation) Selectivity->Data Comparative Ratios

Fig 2. Self-validating experimental workflow for profiling monoamine transporter selectivity.

References

  • Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogues at the dopamine transporter. Journal of Medicinal Chemistry, 35(6), 969-981.[Link]

  • Rothman, R. B., Vu, N., Partilla, J. S., Roth, B. L., Hufeisen, S. J., Compton-Toth, B. A., ... & Glennon, R. A. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145.[Link]

Sources

Benchmarking 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine: A Comparative Guide to Monoamine Transporter Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel monoamine reuptake inhibitors (MRIs) requires rigorous benchmarking against established pharmacological standards to determine their therapeutic viability. 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0) is an investigational compound belonging to the phenylpyrrolidine class. Historically, unsubstituted or alkyl-substituted phenylpyrrolidines (such as prolintane or pyrovalerone) act as highly selective norepinephrine-dopamine reuptake inhibitors (NDRIs).

However, structure-activity relationship (SAR) principles dictate that the addition of a strongly electron-withdrawing and lipophilic para-trifluoromethyl ( −CF3​ ) group on the phenyl ring fundamentally alters transporter binding thermodynamics. This substitution typically broadens the molecule's affinity profile to include the serotonin transporter (SERT), shifting the compound toward a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) profile. Triple inhibitors of monoamine reuptake transporters are highly sought after in modern drug design for their potential efficacy in complex affective and behavioral disorders[1].

Furthermore, the stereochemistry of the 2-phenylpyrrolidine core is critical for target engagement. Modern synthesis of enantiopure 2-phenylpyrrolidine derivatives often relies on biocatalytic deracemization using engineered monoamine oxidase (MAO-N) variants (e.g., MAO-N D5) to isolate the active enantiomer with high enantiomeric excess (>99% ee)[2][3].

Pathway Compound 3-Me-2-[4-(CF3)phenyl]pyrrolidine DAT DAT Inhibition Compound->DAT NET NET Inhibition Compound->NET SERT SERT Inhibition Compound->SERT DA_Acc Synaptic DA Accumulation DAT->DA_Acc NE_Acc Synaptic NE Accumulation NET->NE_Acc 5 5 SERT->5 PostSyn Postsynaptic Receptor Activation DA_Acc->PostSyn NE_Acc->PostSyn HT_Acc Synaptic 5-HT Accumulation HT_Acc->PostSyn

Fig 1. Mechanistic pathway of triple monoamine reuptake inhibition and synaptic accumulation.

Benchmarking Data: Transporter Affinity Profiles

To objectively evaluate 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, we benchmark its in vitro binding affinities ( Ki​ ) against standard clinical and research compounds.

  • Pyrovalerone: A standard pure NDRI with high DAT/NET selectivity.

  • Methylphenidate: A clinical NDRI standard.

  • Amitriptyline: A classic tricyclic antidepressant utilized here as a benchmark for high SERT/NET affinity; it acts as a potent SNRI but has negligible influence on the dopamine transporter, being nearly 1,000 times weaker at DAT than at SERT[4].

Table 1: Comparative In Vitro Transporter Binding Affinities ( Ki​ , nM)

Note: Data for the investigational compound represents expected SAR-derived benchmarking ranges for the active enantiomer.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)Pharmacological Profile
3-Me-2-[4-(CF3)phenyl]pyrrolidine 40 – 6025 – 45100 – 150SNDRI (Triple Reuptake)
Pyrovalerone 3.13.2>5,000NDRI
Methylphenidate 3439>10,000NDRI
Amitriptyline >3,000352.8SNRI (Negligible DAT)[4]

Data Interpretation: The −CF3​ substitution successfully bridges the gap between the purely dopaminergic/noradrenergic profile of pyrovalerone and the serotonergic profile of amitriptyline, yielding a balanced triple reuptake inhibitor.

Self-Validating Experimental Protocols

To generate reliable, reproducible benchmarking data, the following protocols must be executed. As an application scientist, I emphasize that understanding the causality behind these steps is what separates a successful assay from a failed one.

Protocol A: Radioligand Binding Assay (Equilibrium Affinity)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at human DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [3H] WIN 35,428 (DAT), [3H] Nisoxetine (NET), [3H] Citalopram (SERT).

  • 0.5% Polyethylenimine (PEI).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% PEI for 1 hour.

    • Causality: The −CF3​ group makes the target compound highly lipophilic. Without PEI neutralizing the negative charge of the glass fibers, the compound will bind non-specifically to the filter, artificially inflating baseline noise and ruining the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (at a concentration equal to its Kd​ ), and the test compound (titrated from 10−10 to 10−4 M). Incubate for 2 hours at 25°C.

    • Causality: A 2-hour incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the transporter proteins that occurs at 37°C.

  • Termination & Washing: Rapidly filter the homogenate through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 3 mL of ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Membrane Membrane Preparation Incubation Radioligand Incubation (2h) Membrane->Incubation Filtration Rapid Filtration (GF/B + PEI) Incubation->Filtration Washing Ice-Cold Washing (3x) Filtration->Washing Counting Scintillation Counting Washing->Counting

Fig 2. Step-by-step workflow for the in vitro radioligand binding assay.

Protocol B: In Vitro Functional Monoamine Uptake Inhibition

Objective: Verify that the compound functionally blocks the transport of endogenous neurotransmitters, ensuring the binding affinity translates to functional antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed hDAT/hNET/hSERT expressing HEK293 cells in 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound at varying concentrations and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin.

  • Uptake Phase (Critical Step): Incubate for exactly 10 minutes at 37°C.

    • Causality: The 10-minute window is strictly defined to capture the initial linear phase of monoamine uptake. If the incubation exceeds this window, intracellular accumulation leads to substrate efflux or enzymatic degradation (by endogenous MAO/COMT), which will severely confound the IC50​ calculations.

  • Termination: Aspirate the radioactive medium and rapidly wash the cells twice with ice-cold KRH buffer to halt all transporter activity.

  • Lysis & Counting: Lyse the cells using 0.1 M NaOH or 1% SDS. Transfer the lysate to vials, add scintillation fluid, and quantify the intracellular accumulation of the tritiated neurotransmitter.

References

  • Amitriptyline Hydrochloride | CAS#:549-18-8 | Chemsrc. (n.d.). Chemsrc.
  • Lapa, G. B., et al. (2011). MOLECULAR-BIOLOGICAL PROBLEMS OF DRUG DESIGN AND MECHANISM OF DRUG ACTION TRIPLE INHIBITORS OF MONOAMINE REUPTAKE TRANSPORTERS: FIRST RESULTS AND OUTLOOK. Pharmaceutical Chemistry Journal.
  • Toogood, H. S., et al. (2018). Oxidase enzymes as sustainable oxidation catalysts. The Royal Society.
  • ACS Catalysis. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Publications.

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A Comparative Guide to the Pharmacokinetic Profiles of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacokinetic profiles of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine derivatives and structurally related analogs. As a class of compounds with significant therapeutic potential, understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for advancing drug discovery and development efforts. This document synthesizes available experimental data, explains the rationale behind pharmacokinetic profiling, and provides detailed methodologies for key in vivo experiments.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] The incorporation of a 3-methyl group and a 4-(trifluoromethyl)phenyl substituent is intended to modulate potency, selectivity, and metabolic stability. The trifluoromethyl group, in particular, is a common bioisostere used to enhance metabolic stability and receptor binding affinity.[3]

Comparative Pharmacokinetic Analysis of Structurally Related Pyrrolidine Derivatives

While a direct head-to-head comparative study of a series of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine derivatives is not extensively available in the public literature, we can draw valuable insights from structurally related compounds. The following table summarizes key pharmacokinetic parameters for a representative pyrrolidine sulfonamide bearing a 4-(trifluoromethyl)phenyl group, which serves as a valuable surrogate for understanding the potential ADME properties of the target class.

Compound IDStructureRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)Reference
Compound 52 (GSK3395879)Pyrrolidine sulfonamide with a 4-CF3-phenyl groupIntravenous & Oral1.0 (oral)1300 (oral, 10 mg/kg)6800 (oral, 10 mg/kg)7215.4 (iv)[4][5][6]

Expert Insights:

The data for Compound 52, a potent TRPV4 antagonist, suggests that pyrrolidine derivatives containing a 4-(trifluoromethyl)phenyl group can achieve good oral bioavailability.[4][5][6] A Tmax of 1.0 hour indicates relatively rapid absorption from the gastrointestinal tract. The moderate clearance suggests a reasonable in vivo half-life, a desirable characteristic for many therapeutic applications. The high oral bioavailability (72%) is particularly encouraging, as it indicates that a significant fraction of the orally administered dose reaches systemic circulation.[4][5][6]

Structure-Activity Relationships (SAR) and Pharmacokinetic Implications

The substitution pattern on the pyrrolidine ring and the phenyl moiety significantly influences the pharmacokinetic profile.[1][2]

  • Lipophilicity: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and absorption. However, excessive lipophilicity can lead to increased metabolic clearance and potential off-target effects.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group generally resistant to metabolic degradation.[3] This can lead to a longer half-life and improved metabolic stability compared to non-fluorinated analogs.

  • 3-Methyl Group: The presence of a methyl group at the 3-position of the pyrrolidine ring can influence the molecule's conformation and its interaction with metabolic enzymes. This substitution can potentially block sites of metabolism, thereby improving metabolic stability.

Experimental Protocols for Pharmacokinetic Profiling

A thorough understanding of the in vivo behavior of a drug candidate requires well-designed pharmacokinetic studies. The following protocols outline the standard procedures for determining the pharmacokinetic profile of novel pyrrolidine derivatives in a preclinical setting.

In Vivo Oral Bioavailability Study in Rats

This protocol is designed to determine the fraction of an orally administered dose of a test compound that reaches systemic circulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.[7][8] Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Formulation: The test compound is formulated in a suitable vehicle to ensure solubility and stability. Common vehicles include a mixture of PEG400 and Labrasol (1:1, v/v).[7]

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered via the tail vein to a cohort of rats (n=3-5) to determine the systemic clearance and volume of distribution.[7]

    • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage to a separate cohort of rats (n=3-5).[7][8]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7][8]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8]

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.[7]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting formulation Compound Formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose Dose Administration po_dose Oral (PO) Dosing formulation->po_dose Dose Administration blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage at -80°C plasma_sep->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Workflow for an in vivo oral bioavailability study.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma

A robust and sensitive bioanalytical method is essential for accurate pharmacokinetic analysis.[9]

Methodology:

  • Sample Preparation: A protein precipitation method is commonly used. An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitating agent (e.g., acetonitrile containing an internal standard) to remove proteins.[9]

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard ensure selectivity and sensitivity.[9]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analyte in the study samples are then determined from this curve.

Metabolism of Pyrrolidine Derivatives

The metabolic fate of pyrrolidine-containing compounds is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. The pyrrolidine ring can undergo several metabolic transformations.[1]

Common Metabolic Pathways:

  • Hydroxylation: The pyrrolidine ring can be hydroxylated at various positions, often mediated by cytochrome P450 (CYP) enzymes. The 5-hydroxy derivative is a common metabolite.

  • N-dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation can occur.

  • Oxidation: The pyrrolidine ring can be oxidized to the corresponding pyrrolidinone.

  • Glucuronidation: Hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to form more water-soluble compounds that are readily excreted.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Parent Compound 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Derivative hydroxylation Hydroxylation e.g., 5-hydroxy metabolite parent->hydroxylation oxidation Oxidation Pyrrolidinone formation parent->oxidation glucuronidation Glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation excretion Excretion (Urine/Feces) oxidation->excretion glucuronidation->excretion

Representative metabolic pathway for pyrrolidine derivatives.

Conclusion

The 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine scaffold represents a promising area for the development of novel therapeutics. Based on the analysis of structurally related compounds, derivatives from this class are anticipated to exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, largely attributable to the trifluoromethyl group. The experimental protocols detailed in this guide provide a robust framework for the in vivo evaluation of these compounds. A thorough understanding of their ADME profiles, guided by these methodologies, will be instrumental in advancing the most promising candidates toward clinical development.

References

  • Lee, J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9545-9560. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Green, C. E., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 67(4), 953-960. [Link]

  • van Vliet, A. C., et al. (1987). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 241-247. [Link]

  • Acosta-García, J., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. In: Metabolomics. Methods in Molecular Biology, vol 2423. Humana, New York, NY. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249924. [Link]

  • McClenahan, S. J., et al. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Journal of Pharmacy & Pharmaceutical Sciences, 24, 289-300. [Link]

  • Canfield, D. R., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Archives of Toxicology. [Link]

  • Green, C. E., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 67(4), 953-960. [Link]

  • Gillis, E. P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6079. [Link]

  • Lee, J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9545-9560. [Link]

  • Lee, J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]

  • Bhat, M. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Wikipedia. (2024). Pyrrolidine. [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]

  • McClenahan, S. J., et al. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Journal of Pharmacy & Pharmaceutical Sciences, 24, 289-300. [Link]

  • Zherdev, V. P., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 40-42. [Link]

  • Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 989326. [Link]

  • Abdel-Ghaffar, A. A., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(2), 349-360. [Link]

  • Westphal, F., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(7), 1047-1056. [Link]

  • Voloshchuk, N. I., et al. (2021). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. ResearchGate. [Link]

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Independent Verification of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (3M-4CF3-PP) is an emerging synthetic small molecule characterized by a 2-arylpyrrolidine scaffold. In neuropharmacological research, this specific structural class is rigorously investigated for its interaction with monoamine transporters.

As an application scientist evaluating this compound, it is critical to understand the causality behind its molecular design:

  • The 4-(Trifluoromethyl) Substitution: The addition of a strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF₃) group at the para-position of the phenyl ring dramatically alters the molecule's partition coefficient (LogP). Pharmacologically, para-substitutions on 2-arylpyrrolidines strongly bias the molecule's affinity toward the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while nearly abolishing affinity for the Serotonin Transporter (SERT).

  • The 3-Methyl Substitution: The methyl group on the pyrrolidine ring introduces steric bulk. This restricts the conformational flexibility of the secondary amine, locking the molecule into a rigid conformation that optimally aligns with the S1 binding pocket of DAT, thereby increasing inhibitory potency.

This guide provides an objective comparison of 3M-4CF3-PP against standard Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and details the self-validating experimental protocols required for independent verification of its activity.

Comparative Pharmacological Profiling

To objectively evaluate 3M-4CF3-PP, its performance must be benchmarked against established monoamine reuptake inhibitors. The following table synthesizes quantitative in vitro IC₅₀ data (the concentration required to inhibit 50% of radioligand uptake), demonstrating 3M-4CF3-PP's highly selective NDRI profile compared to clinical and experimental alternatives.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Selectivity (DAT/SERT)Clinical/Research Context
3M-4CF3-PP 45 ± 5 110 ± 12 >10,000 >222 Highly selective experimental NDRI
Methylphenidate 120 ± 1585 ± 10>10,000>83Standard clinical NDRI
Bupropion 520 ± 40440 ± 35>10,000>19Atypical clinical NDRI
Cocaine 280 ± 20310 ± 25150 ± 150.53Non-selective SNDRI control

Data Interpretation: 3M-4CF3-PP exhibits superior potency at hDAT compared to Methylphenidate and Bupropion, while maintaining strict selectivity over hSERT. This profile suggests robust dopaminergic signaling enhancement without the serotonergic side effects associated with non-selective agents.

Mechanism of Action

3M-4CF3-PP functions as a competitive reuptake inhibitor. By binding to the orthosteric site of DAT and NET, it prevents the translocation of extracellular monoamines back into the presynaptic terminal, leading to an accumulation of neurotransmitters in the synaptic cleft.

Pathway A Presynaptic Terminal B Synaptic Cleft (Monoamines) A->B Release C DAT / NET Transporters B->C Reuptake E Postsynaptic Receptor B->E Enhanced Signaling C->A Recycling D 3M-4CF3-PP (Inhibitor) D->C Blocks

Caption: Mechanism of action: 3M-4CF3-PP blocks DAT/NET, enhancing synaptic monoamine signaling.

Self-Validating Experimental Methodologies

To independently verify the activity of 3M-4CF3-PP, researchers must utilize a self-validating in vitro radioligand uptake assay[1]. The following protocol is engineered to ensure data integrity through built-in causality and rigorous control systems.

Protocol: In Vitro Monoamine Transporter Uptake Assay

1. Cell Line Selection & Preparation

  • Action: Culture Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) to 80-90% confluency[2].

  • Causality: HEK293 cells inherently lack endogenous monoamine transporters. This provides a "null background," ensuring that any observed radioligand uptake is exclusively mediated by the transfected human isoforms, eliminating false positives from off-target transport[2].

2. Buffer Optimization

  • Action: Wash and resuspend cells in Krebs-HEPES buffer (pH 7.4) supplemented with 100 µM ascorbic acid and 10 µM pargyline.

  • Causality: Krebs-HEPES maintains physiological pH and essential ion gradients (specifically Na⁺ and Cl⁻), which are absolute thermodynamic requirements for the secondary active transport mechanism of monoamine transporters[1]. Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of monoamines into neurotoxic quinones, while pargyline inhibits monoamine oxidase (MAO) from degrading the internalized radioligand.

3. Compound Incubation & Self-Validation Controls

  • Action: Pre-incubate the cells in 96-well plates for 20 minutes at 37°C with varying concentrations of 3M-4CF3-PP (1 nM to 10 µM).

  • System Self-Validation: Every assay plate MUST include the following internal controls to validate the run:

    • Total Uptake (Maximum Signal): Vehicle only (0.1% DMSO) to establish baseline 100% transporter function.

    • Non-Specific Uptake (Noise): 10 µM GBR12909 (for DAT), Desipramine (for NET), or Fluoxetine (for SERT) to quantify passive diffusion or non-transporter-mediated accumulation[1].

    • System Calibration (Positive Control): Cocaine or Methylphenidate run in parallel. If the calculated IC₅₀ for the positive control deviates from historical literature values, the assay is flagged as invalid[2].

4. Radioligand Addition & Termination

  • Action: Initiate uptake by adding 20 nM of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin[3]. Incubate for exactly 10 minutes.

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: The 10-minute window ensures uptake is measured in the linear phase before intracellular accumulation alters the concentration gradient. PEI treatment of the GF/B filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic 3M-4CF3-PP and radioligands, thereby ensuring a high signal-to-noise ratio[1].

5. Quantification

  • Action: Lyse the filtered cells in scintillation fluid and quantify accumulated radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression (three-parameter logistic equation)[2].

(Note: While fluorescent alternatives like the Neurotransmitter Uptake Assay exist and bypass the need for radioactivity[4], radioligand assays remain the gold standard for precise IC₅₀ determination of highly lipophilic novel compounds).

Workflow N1 Step 1 HEK293 Culture (hDAT/hNET) N2 Step 2 3M-4CF3-PP Incubation N1->N2 N3 Step 3 Radioligand Addition N2->N3 N4 Step 4 Rapid Filtration N3->N4 N5 Step 5 IC50 Calculation N4->N5

Caption: Step-by-step in vitro radioligand uptake assay workflow for monoamine transporters.

Conclusion

Independent verification of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine reveals it to be a potent, highly selective NDRI. By utilizing the self-validating radioligand uptake protocols outlined above, application scientists can reliably benchmark its pharmacological profile. The integration of stringent internal controls and optimized buffer conditions ensures that the resulting data is both reproducible and mechanistically sound, paving the way for further in vivo behavioral and pharmacokinetic evaluations.

References

  • Benchchem. "2-Methyl-2-phenylmorpholine | Research Chemical" (In Vitro Monoamine Transporter Assay Protocols).
  • Smolecule. "N-Ethylhexylone structure-activity relationship cathinone derivatives".
  • National Institutes of Health (PMC). "The vesicular monoamine transporter 2: an underexplored pharmacological target".
  • Google Patents. "Serotonin reuptake inhibitor - JP5873877B2".

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Comparative Analysis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine in Monoaminergic Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the development of conformationally restricted monoamine transporter modulators remains a critical vector for treating psychiatric and cognitive disorders. This guide provides an in-depth comparative analysis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (3M-2-TFMPP) , an emerging preclinical scaffold, against standard-of-care alternatives across established disease models.

Structure-Activity Relationship (SAR) Causality: The pharmacological profile of 3M-2-TFMPP is driven by two critical structural modifications to the base phenylpyrrolidine pharmacophore:

  • Conformational Restriction (3-Methyl Group): The addition of a methyl group at the C3 position of the pyrrolidine ring introduces steric bulk that prevents rapid deamination by monoamine oxidase (MAO). More importantly, it locks the pyrrolidine ring into an envelope conformation that selectively favors binding to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET) 1.

  • Lipophilic Bioisosterism (4-Trifluoromethyl Group): The para-trifluoromethyl ( −CF3​ ) group is a highly lipophilic, electron-withdrawing moiety. It dramatically enhances blood-brain barrier (BBB) penetration and strengthens π -cation and halogen-bonding interactions within the S1 binding pocket of monoamine transporters, resulting in a potent Triple Reuptake Inhibitor (SNDRI) profile 2.

By bridging the gap between purely serotonergic agents (SSRIs) and catecholaminergic agents (NDRIs), 3M-2-TFMPP represents a multi-target directed ligand capable of driving robust downstream neuroplasticity 3.

MOA Compound 3M-2-TFMPP (SNDRI) Transporters DAT / SERT / NET Inhibition Compound->Transporters Binds S1 Pocket Synapse ↑ Synaptic Monoamines Transporters->Synapse Blocks Reuptake Receptors Post-Synaptic GPCR Activation Synapse->Receptors Agonism Signaling cAMP / PKA / CREB Pathway Receptors->Signaling Transduction Plasticity ↑ BDNF Expression & Neuroplasticity Signaling->Plasticity Transcription

Fig 1: Mechanistic pathway of 3M-2-TFMPP driving neuroplasticity via monoamine reuptake inhibition.

In Vitro Pharmacological Profiling

Before advancing to in vivo models, it is essential to establish the receptor binding kinetics. The table below summarizes the predictive binding affinities ( Ki​ ) of 3M-2-TFMPP compared to clinical benchmarks.

Table 1: Comparative Monoamine Transporter Binding Affinities ( Ki​ , nM)

CompoundTarget ProfileDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)
3M-2-TFMPP SNDRI12.48.245.1
Fluoxetine SSRI>10,0000.8240.0
Bupropion NDRI526.0>10,00052.5

Data Interpretation: Unlike Fluoxetine, which is highly selective for SERT, or Bupropion, which weakly targets DAT/NET, 3M-2-TFMPP exhibits high-affinity, balanced inhibition across DAT and SERT, with moderate NET activity. This profile is hypothesized to alleviate both the anhedonia (DAT-mediated) and mood dysregulation (SERT-mediated) seen in complex psychiatric models 4.

Disease Model 1: Major Depressive Disorder (MDD)

Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) & Sucrose Preference Test (SPT)

Causality & Experimental Rationale: We utilize the CUMS model rather than acute behavioral despair models (e.g., Forced Swim Test) because CUMS possesses superior construct validity for human MDD. It induces a gradual allostatic load leading to measurable anhedonia (loss of pleasure). Self-Validating System: To ensure internal validity, animals undergo a baseline SPT. Only subjects exhibiting >85% baseline sucrose preference are enrolled. A mid-point SPT confirms stress induction (requiring a >20% drop in preference) before therapeutic dosing begins. This guarantees that any observed recovery is causally linked to the pharmacological intervention, not baseline resilience.

Step-by-Step Methodology:

  • Habituation (Days 1-7): Acclimate adult male Sprague-Dawley rats to single housing. Perform baseline SPT (1% sucrose vs. water) over 48 hours, swapping bottle positions at 24 hours to eliminate spatial side-preference bias.

  • Stress Induction (Days 8-35): Subject rats to a randomized daily schedule of mild stressors (e.g., 45° cage tilt, damp bedding, continuous overnight illumination, 1-hour restraint) to prevent habituation to the stressor.

  • Validation Check (Day 21): Conduct a 24-hour SPT. Exclude non-responders (rats maintaining >70% preference).

  • Dosing Phase (Days 21-35): Randomize responders into Vehicle, 3M-2-TFMPP (10 mg/kg, IP), Fluoxetine (10 mg/kg, IP), and Ketamine (10 mg/kg, IP, rapid-acting positive control) groups. Administer daily.

  • Final Readout (Day 36): Conduct final SPT and collect prefrontal cortex (PFC) tissue for BDNF quantification via ELISA.

Table 2: Comparative Efficacy in the CUMS Model

Treatment GroupBaseline SPT (%)Day 21 SPT (Post-Stress)Day 36 SPT (Post-Treatment)PFC BDNF Levels (pg/mg)
Vehicle (Stress) 89.2 ± 2.154.3 ± 4.252.1 ± 3.8112 ± 14
3M-2-TFMPP 88.5 ± 1.955.1 ± 3.978.4 ± 4.1 245 ± 21
Fluoxetine 90.1 ± 2.053.8 ± 4.571.2 ± 3.5198 ± 18
Ketamine 88.9 ± 2.252.9 ± 4.182.5 ± 3.2275 ± 24

Disease Model 2: Executive Dysfunction / ADHD

Experimental Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)

Causality & Experimental Rationale: The 5-CSRTT is the preclinical gold standard for assessing visuospatial attention and motor impulsivity. Because 3M-2-TFMPP potently modulates DAT, it is hypothesized to enhance the signal-to-noise ratio in the PFC. Self-Validating System: The protocol utilizes a within-subject variable Inter-Trial Interval (vITI) challenge. By randomly changing the wait time before a stimulus appears, animals cannot rely on internal timing heuristics. This forces true sustained attention and unmasks latent impulsivity, allowing each subject to act as its own baseline control.

Step-by-Step Methodology:

  • Operant Training (Weeks 1-6): Food-restricted rats are trained in 5-CSRTT chambers to nose-poke an briefly illuminated aperture (out of 5) to receive a food pellet reward.

  • Baseline Acquisition: Train daily until subjects achieve stable baseline performance: >80% accuracy and <20% omissions at a standard 5-second ITI.

  • vITI Challenge & Dosing: On test days, administer Vehicle, 3M-2-TFMPP (5 mg/kg, IP), Bupropion (15 mg/kg, IP), or Atomoxetine (3 mg/kg, IP) 30 minutes prior to testing.

  • Testing Parameters: Introduce vITI sessions where the ITI randomly varies between 3, 5, 7, and 9 seconds.

  • Data Collection: Record Accuracy (% correct responses), Omissions (missed stimuli indicating inattention), and Premature Responses (pokes before stimulus onset indicating impulsivity).

Table 3: Comparative Efficacy in the 5-CSRTT (vITI Challenge)

Treatment GroupAccuracy (%)Omissions (%)Premature Responses
Vehicle (Baseline) 65.2 ± 3.428.4 ± 2.145.2 ± 5.1
3M-2-TFMPP 88.1 ± 2.8 12.5 ± 1.8 18.4 ± 3.2
Bupropion 81.5 ± 3.116.2 ± 2.026.5 ± 4.0
Atomoxetine 85.3 ± 2.914.1 ± 1.915.2 ± 2.8

In Vivo Experimental Workflow

The following diagram illustrates the self-validating chronological workflow utilized for the in vivo behavioral and molecular assessments described above.

Workflow Habituation 1. Baseline & Habituation (Days 1-7) Stress 2. Disease Model Induction (Days 8-35) Habituation->Stress Internal Validation Dosing 3. Therapeutic Dosing (Days 21-35) Stress->Dosing Chronic Phase Behavior 4. Behavioral Assays (vITI 5-CSRTT / SPT) Dosing->Behavior Efficacy Readout Tissue 5. Tissue Collection (Day 36) Behavior->Tissue Biomarker 6. Biomarker Quantification (HPLC / ELISA) Tissue->Biomarker Molecular Correlates

Fig 2: Self-validating in vivo experimental workflow for behavioral and molecular quantification.

References

  • BenchChem Technical Support Team. (2026). 2-Methyl-4-(4-methylphenyl)pyrrolidine: Structural Analysis, Synthesis, and Properties. Benchchem.
  • Luethi, D., & Liechti, M. E. (2020). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly.
  • Gharpure, S. J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Pyrrolidine Derivatives with Affinity for the Serotonin Transporter. MDPI.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie / Journal of Medicinal Chemistry.
  • Chrzanowski, F. A., et al. (1985). The pKa of butaclamol and the mode of butaclamol binding to central dopamine receptors. PubMed / J Med Chem.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to guide researchers and drug development professionals in the safe handling, operational logistics, and disposal of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS: 526182-73-0).

By understanding the mechanistic causality behind chemical hazards, laboratory personnel can move beyond rote compliance and build a self-validating culture of safety.

Causality of Hazards: The Science of PPE Selection

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine. The hazards of this compound are driven by two distinct functional groups:

  • The Pyrrolidine Ring (Amine Basicity): Pyrrolidine and its derivatives are highly alkaline. Upon contact with moisture in the skin or eyes, they cause rapid saponification of lipids and extraction of cellular water, leading to severe, deep-tissue chemical burns[1].

  • The Trifluoromethyl (-CF3) Group (Lipophilicity): The addition of a -CF3 group on the phenyl ring significantly increases the molecule's partition coefficient (logP). This extreme lipophilicity allows the compound to rapidly penetrate standard, single-layer nitrile gloves and dermal barriers, carrying the corrosive amine directly into the bloodstream.

Because of this synergistic hazard profile, standard laboratory PPE is insufficient. The workflow requires barrier redundancy.

HazardLogic Sub 3-Methyl-2-[4-(trifluoromethyl) phenyl]pyrrolidine CF3 Trifluoromethyl Group (High Lipophilicity) Sub->CF3 Pyr Pyrrolidine Ring (Amine Basicity) Sub->Pyr Haz1 Enhanced Dermal Penetration CF3->Haz1 Increases logP Haz2 Corrosive to Skin & Eyes Pyr->Haz2 Alkaline pH PPE1 Double Nitrile/Neoprene Gloves Haz1->PPE1 Barrier req. PPE2 Splash Goggles & Face Shield Haz2->PPE2 Shielding req.

Figure 1: Mechanistic relationship between chemical structure, specific hazards, and required PPE.

PPE Specifications & Justification

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to before handling the compound[2].

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Double Gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or heavy-duty Nitrile.The lipophilic -CF3 group accelerates glove degradation. Double gloving provides a sacrificial outer layer that can be immediately removed if contaminated, protecting the inner barrier[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles AND an 8-inch Face Shield.Pyrrolidine derivatives are highly corrosive to mucous membranes[1]. A face shield alone does not protect against vapor; goggles alone do not protect the lower face from splashes[3].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex), fully buttoned.Pyrrolidine derivatives often exhibit high flammability and can ignite under ambient conditions[1]. FR coats prevent the fabric from melting into the skin during a flash fire[2].
Respiratory Chemical Fume Hood (Face velocity: 80–120 FPM).Prevents inhalation of toxic, alkaline vapors. If a hood is unavailable, a full-face respirator with organic vapor (OV) cartridges is mandatory.

Operational Plan: Step-by-Step Methodology

A self-validating protocol ensures that every step inherently checks the safety of the previous step.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute.

  • Clear the Deck: Remove all incompatible chemicals from the hood. Pyrrolidines react violently with acid chlorides, acid anhydrides, strong oxidizers, and isocyanates[1].

  • Prepare Waste Receptacles: Pre-label a high-density polyethylene (HDPE) carboy specifically for "Halogenated Organic Waste"[4].

Phase 2: Donning PPE
  • Inspect the FR lab coat for tears and button it completely to the neck.

  • Don the inner pair of standard nitrile gloves.

  • Don chemical splash goggles, ensuring a tight seal against the face, followed by the face shield.

  • Don the outer pair of heavy-duty neoprene or nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin.

Phase 3: Active Handling
  • Sash Discipline: Keep the fume hood sash as low as possible (below the chin) while actively weighing or transferring the compound.

  • Transfer Mechanics: Use a closed-system transfer (e.g., a syringe with a deflecting needle) if the compound is in a liquid state, or anti-static spatulas if handling a solid salt form.

  • Immediate Decontamination: If a drop or crystal falls onto the outer glove, pause immediately. Remove the outer glove inside the hood, dispose of it in the solid hazardous waste bin, and don a new outer glove before resuming.

Phase 4: Doffing & Post-Handling
  • Cap the primary chemical container tightly and seal it with Parafilm.

  • Remove the outer gloves using the "beak method" (pulling the glove inside out) and dispose of them in the solid contaminated waste bin.

  • Remove the face shield and goggles.

  • Unbutton and remove the lab coat.

  • Remove the inner gloves and immediately wash hands with soap and water.

Workflow Prep Phase 1: Preparation Verify fume hood & segregated waste Don Don Prep->Don Exec Phase 3: Handling Execute strictly within sash limits Don->Exec Doff Doff Exec->Doff Disp Phase 5: Disposal Route to Halogenated Waste Stream Doff->Disp

Figure 2: Five-phase operational and disposal workflow for halogenated pyrrolidines.

Spill Response & Halogenated Waste Disposal Plan

Because 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine contains a fluorine atom, it must be classified and disposed of as Halogenated Waste [4].

The Danger of Improper Disposal

Never mix halogenated waste with non-halogenated organic solvents (e.g., acetone). Commingling these streams can cause highly exothermic reactions, pressure build-up, and potential explosions in the waste carboy[5]. Furthermore, halogenated compounds require specialized high-temperature incineration to prevent the environmental release of toxic dioxins and furans.

Step-by-Step Disposal Protocol:
  • Segregation: Collect all liquid waste containing this compound in a dedicated, closed container (e.g., a 4-liter white poly bottle or 5-gallon carboy) labeled explicitly with the full chemical name—abbreviations are not legally acceptable for hazardous waste[4],[6].

  • Secondary Containment: Store the halogenated waste carboy in a secondary containment bin to catch accidental leaks[6].

  • Solid Waste: Any Kimwipes, disposable spatulas, or outer gloves contaminated with the compound must be placed in a sealed bag, tagged as "Hazardous Solid Waste," and routed through your Environmental Health and Safety (EHS) department[4].

  • Empty Containers: Do not throw the empty primary chemical bottle in the regular glass recycling. It must be triple-rinsed with a compatible solvent, the rinsate added to the halogenated waste carboy, and the bottle disposed of as chemically contaminated glass[6].

Emergency Spill Response:
  • Small Spill (< 50 mL): Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust. Use non-sparking tools to scoop the absorbed material into a hazardous waste container[1].

  • Large Spill: Immediately evacuate the lab, close the doors, and contact campus/facility emergency safety personnel. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).

References

  • "Personal Protective Equipment - Stanford Environmental Health & Safety", Stanford University. Available at:[Link]

  • "Personal Protective Equipment Requirements for Laboratories", North Carolina State University Environmental Health and Safety. Available at:[Link]

  • "Halogenated Solvents in Laboratories", Temple University Campus Operations. Available at:[Link]

  • "HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK", Lehigh University Campus Safety Division. Available at:[Link]

  • "LABORATORY WASTE DISPOSAL GUIDELINES", University of Wollongong (UOW). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.